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  • Product: 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride
  • CAS: 1820711-37-2

Core Science & Biosynthesis

Foundational

Mechanism of action of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride in vitro

Title: In Vitro Mechanistic Profiling of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine Hydrochloride: A Technical Guide Executive Summary & Molecular Rationale 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride is a synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Mechanistic Profiling of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine Hydrochloride: A Technical Guide

Executive Summary & Molecular Rationale

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride is a synthetic, para-substituted derivative of 1-phenylethylamine (α-methylbenzylamine). In neuropharmacology, the 1-phenylethylamine scaffold is highly privileged; it is recognized for its ability to interact with monoaminergic systems, acting either as a substrate or an inhibitor of Monoamine Oxidase B (MAO-B)[1, 2, 3]. Furthermore, structurally related trace amines, such as 2-phenylethylamine, are the primary endogenous ligands for the Trace Amine-Associated Receptor 1 (TAAR1)[4, 5, 6].

The addition of a bulky, lipophilic 1H-pyrrole ring at the para position of the phenyl ring significantly alters the steric and electronic profile of the base molecule. This modification is hypothesized to enhance target residence time at lipophilic binding pockets, shifting the molecule's pharmacological profile toward potent MAO-B inhibition and selective TAAR1 agonism. This whitepaper outlines the definitive in vitro workflows required to elucidate, quantify, and validate this dual mechanism of action.

Visualizing the Dual Mechanism

Pathway Compound 1-[4-(1H-Pyrrol-1-yl)phenyl] ethanamine HCl MAOB MAO-B Enzyme (Mitochondrial) Compound->MAOB Competitive Inhibition TAAR1 TAAR1 Receptor (Gs-coupled GPCR) Compound->TAAR1 Receptor Agonism DA Dopamine / Trace Amines (Reduced Degradation) MAOB->DA Prevents oxidation cAMP cAMP Accumulation TAAR1->cAMP Gs-protein signaling

Caption: Proposed dual mechanism of action: MAO-B inhibition and TAAR1 agonism.

Core In Vitro Workflows

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They incorporate specific counter-screens to eliminate false positives and utilize industry-standard reference compounds to benchmark efficacy.

Protocol A: Fluorometric MAO-B Inhibition Assay

Causality & Assay Design: Traditional radiometric MAO assays are low-throughput and generate hazardous waste. We employ a continuous fluorometric assay based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate tyramine [7, 8]. In the presence of a developer enzyme (horseradish peroxidase), H₂O₂ reacts with a probe (e.g., OxiRed or Amplex Red) to produce a highly fluorescent product [9, 10]. Selegiline, a selective clinical MAO-B inhibitor, is utilized as the positive control [9, 11].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute MAO-B enzyme (lyophilized) in MAO-B Assay Buffer. Prepare a 10 mM stock of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine HCl in DMSO, followed by serial dilutions in assay buffer to achieve final well concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation [7].

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black flat-bottom plate, add 10 µL of the test compound (or Selegiline control) and 40 µL of MAO-B enzyme working solution per well. Incubate at 37°C for 10–15 minutes to allow steady-state enzyme-inhibitor complex formation [8, 9].

  • Reaction Initiation: Prepare a Substrate Mix containing 37 µL Assay Buffer, 1 µL Tyramine substrate, 1 µL Developer enzyme, and 1 µL Fluorescent Probe per well [9]. Add 40 µL of this mix to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence (Ex/Em = 535/587 nm) kinetically at 37°C every 2 minutes for 30–40 minutes [8, 9].

  • Self-Validation (Counter-Screen): To rule out the possibility that the test compound directly inhibits the developer enzyme (yielding a false positive for MAO-B inhibition), replace the MAO-B enzyme with 1 µL of 10 mM H₂O₂ in a parallel control plate [7, 9]. If fluorescence is reduced here, the compound is an assay interference agent, not a true MAO-B inhibitor.

Protocol B: TAAR1 cAMP Accumulation Assay

Causality & Assay Design: TAAR1 is a Gs-protein coupled receptor. Traditionally, Gs-G protein signaling through cyclic adenosine monophosphate (cAMP) is the gold standard for identifying TAAR1 agonists in vitro [12]. We utilize a cell-based competitive immunoassay (e.g., HitHunter cAMP XS kit) or a CRE-Luciferase reporter to quantify intracellular cAMP accumulation [13, 14]. Phenethylamine and Tyramine serve as full agonist reference standards [15, 16].

Step-by-Step Methodology:

  • Cell Culture & Preparation: Culture HEK293 cells stably transfected with human TAAR1. Harvest cells at 90% confluence using 0.05% trypsin/EDTA and resuspend in assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation [14].

  • Compound Treatment: Seed 6,000 cells (10 µL) per well in a 384-well microplate. Add 10 µL of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine HCl (diluted in assay buffer, concentration range 10 nM to 100 µM). Incubate for 30 minutes at 37°C with 5% CO₂ [13, 15].

  • Lysis and Detection: Add 10 µL of cAMP XS antibody/lysis mix to terminate the reaction and lyse the cells [13]. Add the cAMP detection conjugate and incubate at room temperature for 1 hour in the dark.

  • Luminescence Read & Analysis: Read the plate using a multi-mode microplate reader. The luminescent signal is inversely proportional to the amount of cAMP produced. Normalize the data against the baseline (vehicle control) and the maximal response (Emax) induced by 100 µM Phenethylamine [15].

Workflow S1 1. Compound Preparation (Serial Dilution) S2 2. Target Incubation (MAO-B or TAAR1 cells) S1->S2 S3 3. Signal Generation (H2O2 Probe / cAMP Lysis) S2->S3 S4 4. Microplate Read (Ex:535/Em:587 or Luminescence) S3->S4 S5 5. Non-linear Regression (IC50 / EC50 Calculation) S4->S5

Caption: Standardized high-throughput in vitro screening workflow for target validation.

Quantitative Data Presentation & Interpretation

To contextualize the pharmacological profile of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine HCl, its in vitro metrics must be benchmarked against established clinical and endogenous standards. All concentration-response curves should be fitted to non-linear regression models with a standard Hill slope of 1 to derive half-maximal inhibitory/effective concentrations (IC₅₀/EC₅₀) [15].

Table 1: Pharmacological Benchmarking Matrix

Compound / LigandTargetAssay MetricExpected / Reference ValueBiological Role / Status
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine HCl MAO-B IC₅₀ (nM) Test ArticleSynthetic Inhibitor Candidate
SelegilineMAO-BIC₅₀ (nM)10 – 20 nMClinical Positive Control[9, 11]
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine HCl TAAR1 EC₅₀ (µM) Test ArticleSynthetic Agonist Candidate
Phenethylamine (PEA)TAAR1EC₅₀ (µM)8.8 µMEndogenous Full Agonist [15]
Phenethylamine (PEA)TAAR1Emax (%)97%Baseline Efficacy Standard [15]
TyramineTAAR1EC₅₀ (µM)9.5 µMEndogenous Agonist [15, 16]

Interpretation Note: If the test compound exhibits an IC₅₀ < 100 nM for MAO-B, it is considered a highly potent inhibitor. For TAAR1, an EC₅₀ in the low micromolar to nanomolar range, coupled with an Emax > 80%, classifies the compound as a potent full agonist.

Conclusion

The structural topology of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride strongly suggests polypharmacological potential within the monoaminergic system. By executing the rigorously controlled, self-validating fluorometric MAO-B and cAMP-based TAAR1 assays detailed in this guide, researchers can accurately quantify its mechanism of action, paving the way for advanced in vivo pharmacokinetic and behavioral profiling.

References

  • 1-Phenylethylamine - Wikipedia. Wikipedia. Available at:[Link]

  • 1-Phenylethylamines: A new series of illicit drugs? ResearchGate. Available at:[Link]

  • Amphetamine in illegally produced phenylethylamine. Medical University of Lublin. Available at: [Link]

  • Phenethylamine - Wikipedia. Wikipedia. Available at:[Link]

  • Phenethylamine. Bionity. Available at:[Link]

  • PHENYLETHYLAMINE - Molecule of the Month. University of Bristol. Available at:[Link]

  • Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296). Sigma-Aldrich. Available at: [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

  • Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. Semantic Scholar. Available at: [Link]

  • Unlocking the secrets of trace amine-associated receptor 1 agonists. Frontiers. Available at: [Link]

  • TAAR1 as a new target for the treatment of bipolar disorder. Semantic Scholar. Available at:[Link]

  • Rhesus Monkey Trace Amine-Associated Receptor 1 Signaling. ASPET Journals. Available at:[Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues. PMC - NIH. Available at:[Link]

  • JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential. MDPI. Available at: [Link]

Exploratory

Structural Properties and Characterization of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine Hydrochloride

An In-depth Technical Guide for Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the structural and analytical characteristics of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and analytical characteristics of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride (CAS No. for free base: 832738-08-6)[1]. As a molecule incorporating a phenethylamine backbone and an N-aryl pyrrole moiety, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document details the molecule's structural features, presents its physicochemical properties, and outlines a suite of robust analytical methodologies for its definitive characterization. The protocols herein are designed to ensure scientific integrity and reproducibility, providing a self-validating framework for researchers. Key techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction and Molecular Overview

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride belongs to a class of compounds that are structurally significant as potential pharmaceutical intermediates. The core structure features a chiral ethylamine group attached to a phenyl ring, which is in turn substituted with a 1H-pyrrol-1-yl group. The pyrrole ring is a common heterocyclic motif in many biologically active compounds and successful drugs, such as Atorvastatin[2]. The phenethylamine scaffold is also a well-established pharmacophore. The hydrochloride salt form is typically employed to improve the solubility and stability of the amine-containing compound.

A thorough understanding of the molecule's three-dimensional structure, physicochemical properties, and spectroscopic fingerprint is paramount for its application in synthesis, quality control, and as a scaffold in drug discovery programs. This guide establishes the foundational analytical science for this purpose.

Molecular Structure and Physicochemical Properties

The molecule consists of three primary domains: the pyrrole ring, the central phenyl linker, and the ethylamine sidechain. The hydrochloride salt forms at the primary amine, rendering it an ammonium chloride, which significantly influences its physical properties.

Figure 1: Annotated molecular structure of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride, highlighting key functional domains.

The key physicochemical properties, computed and sourced from available data, are summarized below.

PropertyValueSource
IUPAC Name 1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-amine hydrochlorideSynHet[1]
CAS Number 832738-08-6 (Free Base)SynHet[1]
Molecular Formula C₁₂H₁₅ClN₂Calculated
Molecular Weight 222.72 g/mol Calculated
SMILES (Free Base) CC(N)c1ccc(cc1)-n2cccc2SynHet[1]
InChI Key (HCl Salt) KLAUZOLPQJNNDP-HNCPQSOCSA-NMilliporeSigma

Synthesis Overview

While numerous methods exist for the synthesis of N-substituted pyrroles, the Paal-Knorr reaction is a classical and effective approach. This involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the title compound, a plausible synthetic route would start with the synthesis of 4-(1H-pyrrol-1-yl)acetophenone, which can then be converted to the target amine via reductive amination. The final step involves treatment with hydrochloric acid to form the stable salt. Alternative modern syntheses may employ gold(I)-catalyzed reactions or aza-Wittig reactions for the formation of the pyrrole ring[3][4].

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the title compound. The following sections detail the expected results from primary analytical methods.

start Sample of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine HCl nmr NMR Spectroscopy (¹H, ¹³C, COSY) start->nmr Elucidation of Proton/Carbon Framework ms Mass Spectrometry (ESI-MS) start->ms Molecular Weight & Fragmentation Confirmation ir FTIR Spectroscopy start->ir Functional Group Identification data_analysis Data Integration & Structural Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis report Final Certificate of Analysis data_analysis->report

Figure 2: Standard workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

4.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) are predicted based on analogous structures[3][5][6][7].

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
-CH₃ (Ethyl)1.5 - 1.7Doublet (d)3HCoupled to the methine proton.
-CH- (Methine)4.4 - 4.6Quartet (q)1HCoupled to the methyl and amine protons.
Pyrrole H (β-protons)6.2 - 6.4Triplet (t)2HProtons at C3' and C4'.
Pyrrole H (α-protons)7.1 - 7.3Triplet (t)2HProtons at C2' and C5'.
Phenyl H (ortho to pyrrole)7.5 - 7.7Doublet (d)2HAromatic protons adjacent to the pyrrole substituent.
Phenyl H (ortho to ethylamine)7.7 - 7.9Doublet (d)2HAromatic protons adjacent to the ethylamine substituent.
-NH₃⁺ (Ammonium)8.5 - 9.5Broad Singlet (br s)3HExchangeable with D₂O. Position is concentration and solvent dependent.

4.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum identifies all unique carbon environments in the molecule.

Carbon AssignmentPredicted δ (ppm)Notes
-CH₃ (Ethyl)~20Aliphatic methyl carbon.
-CH- (Methine)~50Aliphatic methine carbon at the chiral center.
Pyrrole C (β-carbons)~110Carbons at C3' and C4'.
Phenyl C (ortho to ethylamine)~127
Pyrrole C (α-carbons)~120Carbons at C2' and C5'.
Phenyl C (ortho to pyrrole)~122
Phenyl C (ipso, ethylamine)~138Quaternary carbon attached to the ethylamine group.
Phenyl C (ipso, pyrrole)~140Quaternary carbon attached to the pyrrole group.

Protocol 1: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Dissolution: Vortex the tube until the sample is fully dissolved.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) according to standard instrument protocols. A ¹H frequency of 400 MHz or higher is recommended for adequate resolution[2].

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and assign peaks based on chemical shifts, multiplicities, and correlation data.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this compound due to its polarity and the presence of the amine group, which is readily protonated. The analysis will confirm the molecular weight and provide structural information through fragmentation patterns.

  • Expected [M+H]⁺ Ion: The primary ion observed in positive mode ESI-MS will be for the free base, 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine. The expected mass-to-charge ratio (m/z) for the protonated molecule [C₁₂H₁₅N₂]⁺ would be approximately 187.12.

  • Fragmentation: Tandem MS (MS/MS) of the parent ion (m/z 187.12) would likely show characteristic fragmentation. The most probable cleavage is the benzylic C-C bond, leading to the loss of the methyl group or the entire ethylamine side chain. The fragmentation of related pyrrole-containing compounds often involves characteristic losses from the heterocyclic ring[8].

parent Parent Ion [M+H]⁺ m/z = 187.12 frag1 Loss of NH₃ [M+H-NH₃]⁺ m/z = 170.10 parent->frag1 -17.02 Da frag2 Benzylic Cleavage Loss of CH₃CHNH₂ [C₁₀H₈N]⁺ m/z = 142.07 parent->frag2 -45.05 Da frag3 Loss of Pyrrole [C₆H₅CH(NH₂)CH₃]⁺ m/z = 122.10 parent->frag3 -65.05 Da

Figure 3: A plausible ESI-MS fragmentation pathway for the protonated parent molecule.

Protocol 2: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Scan: Acquire full scan mass spectra in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

  • MS/MS Analysis: Select the determined parent ion (m/z ~187.12) for collision-induced dissociation (CID) and acquire the product ion spectrum.

  • Data Analysis: Analyze the resulting spectra to confirm the parent mass and interpret the fragmentation pattern to support the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition[2].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Notes
N-H (Ammonium)Stretch3200 - 2800 (broad)Broad absorption due to hydrogen bonding in the salt.
C-H (Aromatic)Stretch3100 - 3000Characteristic of sp² C-H bonds[9].
C-H (Aliphatic)Stretch3000 - 2850Characteristic of sp³ C-H bonds in the ethyl group[9].
N-H (Ammonium)Bend~1600 - 1500Scissoring vibration.
C=C (Aromatic)Stretch~1600, ~1500, ~1450Multiple bands are expected for the phenyl and pyrrole rings.
C-NStretch~1350 - 1250For both the pyrrole-aryl and amine C-N bonds.

Protocol 3: FTIR Sample Preparation and Analysis

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): Alternatively, place a small amount of the neat solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal).

  • Sample Scan: Place the sample in the instrument and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule[10].

Conclusion

The structural and analytical characterization of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride is reliably achieved through a combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy. NMR provides the definitive map of the C-H framework, MS confirms the molecular weight and substructural components, and FTIR verifies the presence of key functional groups. The protocols and expected data presented in this guide provide a robust framework for scientists to confirm the identity, purity, and structure of this valuable chemical entity, ensuring its suitability for applications in research and drug development.

References

  • Angelov, P., & Yanev, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. [Link]

  • PubChem. (n.d.). 1-(4-Methylphenyl)-1H-pyrrole. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one (7). Retrieved March 17, 2026, from [Link]

  • Nepal Journals Online. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel... Retrieved March 17, 2026, from [Link]

  • Supporting Information: Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement... (n.d.). Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). (a) 1 H NMR spectrum of 4-(1H-pyrrol-1-yl)phenol... Retrieved March 17, 2026, from [Link]

  • Crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)... (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]-. NIST WebBook. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies... Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2003044011A1 - Pyrrole synthesis.
  • ResearchGate. (n.d.). FTIR spectrum of 1-tosyl-1H-pyrrole monomer... Retrieved March 17, 2026, from [Link]

  • PubMed. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines... Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole... Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). phenyl(1H-pyrrol-1-yl)methanone. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • MDPI. (2012). Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved March 17, 2026, from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved March 17, 2026, from [Link]

  • Supporting Information For: S1. (n.d.). Retrieved March 17, 2026, from [Link]347g_si_001.pdf)

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Exploratory

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of Novel Chemical Entities: A Case Study with 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride

Introduction: The Imperative of Receptor Binding Affinity in Modern Drug Discovery In the landscape of contemporary drug development, the precise characterization of molecular interactions between a therapeutic candidate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Receptor Binding Affinity in Modern Drug Discovery

In the landscape of contemporary drug development, the precise characterization of molecular interactions between a therapeutic candidate and its biological target is paramount. This interaction, quantified by receptor binding affinity, forms the cornerstone of a compound's pharmacological profile, influencing its potency, selectivity, and overall therapeutic index. The pyrrole moiety, a five-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and clinically approved drugs.[1] Derivatives of this scaffold have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

This guide provides a comprehensive technical overview of the core methodologies used to determine the receptor binding affinity of novel compounds. We will use the hypothetical investigation of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride as a framework to explore these techniques. While specific binding data for this compound is not extensively published, its structure, featuring a pyrrole ring linked to a phenylethanamine moiety, suggests potential interactions with a range of receptor systems, underscoring the necessity for a thorough binding characterization.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed experimental design and data interpretation.

Pillar I: Foundational Principles of Receptor-Ligand Interactions

The binding of a ligand (our compound of interest) to a receptor is a dynamic and reversible process governed by the law of mass action.[5] The strength of this interaction is defined by the equilibrium dissociation constant (Kd), which represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. Other key parameters include the association rate constant (kon) and the dissociation rate constant (koff), which describe the kinetics of the binding event.

For a novel compound like 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride, the initial step would involve a broad screening against a panel of receptors to identify potential targets. This could be guided by computational docking studies or by knowledge of the pharmacophores present in the molecule. Once a primary target is identified, the subsequent step is to precisely quantify the binding affinity using the robust methodologies detailed below.

Pillar II: Gold-Standard Methodologies for Affinity Determination

The choice of assay for determining binding affinity depends on several factors, including the nature of the target receptor (e.g., membrane-bound vs. soluble), the availability of suitable reagents, and the desired throughput. Here, we delve into three widely adopted and complementary techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assays: The Classic and Robust Approach

Radioligand binding assays are considered a gold standard for their sensitivity and robustness in measuring ligand-receptor interactions.[6][7] These assays utilize a radioactively labeled ligand (radioligand) that binds to the target receptor. The affinity of an unlabeled test compound is then determined by its ability to compete with the radioligand for the binding site.

There are two primary types of radioligand binding experiments:

  • Saturation Assays: These are used to determine the Kd of the radioligand itself and the total number of binding sites (Bmax) in a given tissue or cell preparation.[5][7]

  • Competition (or Inhibition) Assays: These assays are used to determine the affinity of an unlabeled test compound (like our pyrrole derivative) by measuring its ability to displace a known radioligand.[6][7][8] The result is an IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

The following diagram illustrates the typical workflow for a radioligand competition binding assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_receptor Receptor Source (e.g., cell membranes) incubation Incubate components to reach equilibrium prep_receptor->incubation prep_radio Radioligand (fixed concentration) prep_radio->incubation prep_test Test Compound (serial dilutions) prep_test->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation detection Quantify radioactivity (e.g., scintillation counting) separation->detection analysis Plot % Inhibition vs. [Compound] and determine IC50/Ki detection->analysis

Caption: Workflow for a radioligand competition binding assay.

  • Preparation of Reagents:

    • Prepare a membrane suspension containing the target receptor from cultured cells or tissue homogenates. The protein concentration should be optimized to ensure that less than 10% of the added radioligand is bound.[9]

    • Prepare serial dilutions of the test compound, 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride, in an appropriate assay buffer.

    • Prepare the radioligand at a fixed concentration, typically at or below its Kd value.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the membrane suspension, the radioligand, and the various concentrations of the test compound.

    • Include control wells for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding reaction to reach equilibrium.

  • Separation:

    • Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the membranes while allowing the free radioligand to pass through.

  • Detection:

    • Wash the filters to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR): Real-time, Label-Free Analysis

Surface Plasmon Resonance (SPR) is a powerful optical technique for studying biomolecular interactions in real-time without the need for labeling.[10] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[11][12] This allows for the determination of both the kinetics (kon and koff) and the affinity (Kd) of the interaction.[13]

The diagram below outlines the general workflow for an SPR experiment.

G cluster_prep Preparation cluster_binding Binding Analysis cluster_regeneration Regeneration cluster_analysis Data Analysis prep_chip Immobilize Ligand (e.g., receptor) onto Sensor Chip association Association: Inject analyte over chip surface prep_chip->association prep_analyte Prepare Analyte (e.g., test compound) in running buffer prep_analyte->association dissociation Dissociation: Flow running buffer over chip association->dissociation regeneration Inject regeneration solution to remove bound analyte dissociation->regeneration analysis Fit sensorgram data to binding models to obtain kon, koff, and Kd regeneration->analysis

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

  • Ligand Immobilization:

    • The target receptor (ligand) is immobilized onto the surface of a sensor chip. Various chemistries are available for immobilization, such as amine coupling.

  • Analyte Preparation:

    • Prepare a series of concentrations of the test compound (analyte), 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride, in a suitable running buffer.

  • Binding Measurement:

    • Association Phase: Inject the analyte solution over the sensor chip surface at a constant flow rate. The binding of the analyte to the immobilized ligand causes an increase in the SPR signal, which is monitored in real-time.

    • Equilibrium Phase: As the binding sites become saturated, the association and dissociation rates approach equilibrium, and the SPR signal plateaus.

    • Dissociation Phase: The analyte solution is replaced with the running buffer, and the dissociation of the analyte from the ligand is observed as a decrease in the SPR signal.

  • Regeneration:

    • A regeneration solution (e.g., a low pH buffer) is injected to remove any remaining bound analyte, preparing the chip surface for the next injection.

  • Data Analysis:

    • The resulting sensorgram (a plot of SPR signal vs. time) is fitted to various kinetic models to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Approach

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a binding event.[14][15] It is the only method that can directly determine all the thermodynamic parameters of an interaction in a single experiment: the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][17]

The workflow for an ITC experiment is depicted in the following diagram.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_cell Fill sample cell with macromolecule (e.g., receptor) titration Inject small aliquots of ligand into the sample cell and measure heat change prep_cell->titration prep_syringe Fill syringe with ligand (e.g., test compound) prep_syringe->titration analysis Integrate heat pulses and fit to a binding model to determine Kd, n, ΔH, and ΔS titration->analysis

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

  • Sample Preparation:

    • Prepare solutions of the target receptor and the test compound, 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride, in the same buffer to minimize heat of dilution effects.

    • Degas the solutions to prevent bubble formation during the experiment.[17]

  • Instrument Setup:

    • Load the receptor solution into the sample cell and the test compound solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • A series of small, precise injections of the test compound from the syringe into the sample cell are performed.

    • After each injection, the heat released or absorbed due to binding is measured by the instrument.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • The area under each peak is integrated to determine the heat change per injection.

    • A binding isotherm is generated by plotting the heat change against the molar ratio of the ligand to the macromolecule.

    • This isotherm is then fitted to a suitable binding model to calculate the Kd, stoichiometry (n), and enthalpy (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Pillar III: Data Interpretation and Synthesis

The data obtained from these assays provide a comprehensive picture of the binding affinity of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride.

ParameterRadioligand Binding AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output IC50, Kikon, koff, KdKd, n, ΔH, ΔS
Labeling Required? Yes (radiolabel)NoNo
Throughput HighMedium to HighLow to Medium
Information AffinityAffinity, KineticsAffinity, Stoichiometry, Thermodynamics

A high-affinity interaction is generally characterized by a low Kd or Ki value, typically in the nanomolar range or lower.[5] The kinetic data from SPR can provide insights into the residence time of the compound on the receptor, which can be an important determinant of in vivo efficacy.[18] The thermodynamic profile from ITC reveals the driving forces of the binding event (enthalpic or entropic), which can guide lead optimization efforts.

Conclusion: From Affinity to Efficacy

Determining the receptor binding affinity is a critical early step in the drug discovery cascade. For a novel compound such as 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride, a systematic approach employing a combination of techniques like radioligand binding assays, SPR, and ITC provides a robust and multi-faceted characterization of its interaction with potential biological targets. This foundational data is essential for establishing structure-activity relationships, guiding medicinal chemistry efforts to optimize potency and selectivity, and ultimately, for progressing a promising compound towards further preclinical and clinical development. The principles and protocols outlined in this guide serve as a blueprint for the rigorous scientific evaluation that underpins the development of new medicines.

References

  • ResearchGate. (n.d.). Synthesis of 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one (7). (i) NaH, dry... Retrieved from [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacology of the new H1-receptor antagonist setastine hydrochloride. Retrieved from [Link]

  • PubMed. (2021). Discovery of pyrrole derivatives for the treatment of glioblastoma and chronic myeloid leukemia. Retrieved from [Link]

  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Characterization and Bioactivity of Polysubstituted 1-(4-(1H-Pyrrol-1-yl)phenyl)-1H-pyrrole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • The Biochemist - Portland Press. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Springer. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Retrieved from [Link]

  • RJPN. (2025). “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. Retrieved from [Link]

  • MDPI. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • PubMed. (2019). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1 H-pyrrolyl)(phenyl)methyl-1 H-imidazole Derivatives as Antiprotozoal Agents. Retrieved from [Link]

  • PubMed. (n.d.). Histamine H1 receptors and affinity analyses in human nasal mucosa in cases of nasal allergy. Retrieved from [Link]

  • PMC. (n.d.). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Retrieved from [Link]

  • PMC. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Retrieved from [Link]

  • MDPI. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • PMC. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • MDPI. (2022). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

  • PMC. (2025). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Retrieved from [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Impactfactor. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]

  • ResearchGate. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Retrieved from [Link]

  • VU Research Portal. (n.d.). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R). Retrieved from [Link]

  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • University of Freiburg. (n.d.). ITC and NMR Isothermal titration calorimetry (ITC) ITC has gained much attention in drug discovery in recent years, because it. Retrieved from [Link]

Sources

Foundational

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride molecular weight and aqueous solubility

An In-Depth Technical Guide to the Physicochemical Properties of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine Hydrochloride Introduction 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine and its hydrochloride salt are organic compounds o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine Hydrochloride

Introduction

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine and its hydrochloride salt are organic compounds of interest within medicinal chemistry and pharmaceutical development. As with any compound intended for such applications, a thorough understanding of its fundamental physicochemical properties is a prerequisite for further study. Molecular weight and aqueous solubility are two of the most critical parameters, influencing everything from reaction stoichiometry and formulation to bioavailability and pharmacokinetic profiling.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides not only the core data for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride but also elucidates the scientific rationale behind its properties and presents a robust, field-proven methodology for the experimental determination of its aqueous solubility.

Part 1: Molecular Identity and Weight

The precise molecular weight is foundational for all quantitative experimental work. It is derived from the molecular formula, which is established from the compound's chemical structure. The structure consists of an ethanamine group attached to a phenyl ring, which is substituted at the para-position with a 1H-pyrrol-1-yl group. The hydrochloride salt is formed by the protonation of the primary amine.

Molecular Formula: C₁₂H₁₄N₂ · HCl

Calculation of Molecular Weight:

The molecular weight is the sum of the atomic weights of all atoms in the empirical formula.

  • Carbon (C): 12 atoms × 12.011 amu = 144.132 amu

  • Hydrogen (H): 15 atoms (14 in the organic moiety + 1 from HCl) × 1.008 amu = 15.120 amu

  • Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu

  • Chlorine (Cl): 1 atom × 35.453 amu = 35.453 amu

Total Molecular Weight = 222.719 g/mol

This calculated value is essential for preparing solutions of known molarity and for interpreting the results of various analytical techniques.

Data Summary: Core Molecular Properties
PropertyValueSource
IUPAC Name 1-[4-(1H-Pyrrol-1-yl)phenyl]ethan-1-amine hydrochloride-
CAS Number 832738-08-6 (Free Base)[1]
Molecular Formula C₁₂H₁₅ClN₂Calculated
Calculated Molecular Weight 222.72 g/mol Calculated

Part 2: Aqueous Solubility Profile

Aqueous solubility is a critical determinant of a compound's behavior in biological systems and a key consideration in formulation development.

Theoretical Assessment of Solubility

The solubility of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride is governed by the balance between its hydrophilic and hydrophobic components.

  • Hydrophilic Component: The primary amine group, when protonated to form the hydrochloride salt, introduces an ionic center. This ammonium chloride group is highly polar and capable of strong ion-dipole interactions with water molecules, significantly promoting aqueous solubility. Organic bases like amines are often converted to their salt forms specifically to enhance their solubility in water.[2]

  • Hydrophobic Component: The molecule possesses a substantial non-polar region, comprising the phenyl ring and the pyrrole ring. These aromatic systems are hydrophobic and will preferentially interact with non-polar environments, thus limiting water solubility.

Given this duality, the compound is predicted to be sparingly to moderately soluble in water. While the hydrochloride salt form ensures some degree of solubility, the large hydrophobic backbone prevents it from being freely soluble.

Authoritative Experimental Determination of Aqueous Solubility

To obtain a precise and reliable measure of aqueous solubility, a validated experimental protocol is required. The isothermal equilibrium shake-flask method is a gold-standard technique for this purpose, as it ensures that a true thermodynamic equilibrium is reached between the dissolved and undissolved compound.[3]

Experimental Protocol: Isothermal Equilibrium Method

This protocol provides a self-validating system for generating reproducible and authoritative solubility data.

1. Objective: To determine the equilibrium solubility of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride in purified water at a controlled, physiologically relevant temperature (e.g., 37 °C).[3]

2. Materials:

  • 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride (purity > 99%)

  • Analytical grade purified water

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector and a suitable C18 column

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

3. Step-by-Step Methodology:

  • Step 1: Preparation of Saturated Solutions: Add an excess amount of the solid compound to a series of vials containing a known volume of purified water (e.g., 10 mg in 2 mL). The presence of excess, undissolved solid is crucial for ensuring saturation.

  • Step 2: Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired constant temperature. Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[3] The time required to reach equilibrium should be confirmed through preliminary experiments by taking measurements at various time points until the concentration in solution remains constant.

  • Step 3: Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the settling of undissolved solid. Subsequently, centrifuge the vials to achieve a clear separation of the solid and liquid phases.[3]

  • Step 4: Sample Preparation & Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the calibrated range of the HPLC method.

  • Step 5: Quantification: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the compound.

4. Data Analysis & Reporting:

  • Calculate the solubility from the measured HPLC concentration, accounting for the dilution factor used.

  • The experiment must be repeated at least three times (n=3) to ensure reproducibility.

  • Report the final solubility as the mean ± standard deviation, expressed in units of mg/mL or mol/L.[3]

Part 3: Visualization & Workflow

Workflow for Experimental Solubility Determination

The logical flow of the isothermal equilibrium method is visualized below. This diagram illustrates the critical stages from preparation to final data analysis, ensuring a systematic and robust approach.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Step 1: Add Excess Solid to Known Volume of Water B Step 2: Agitate in Thermostatic Shaker (24-72h) A->B Reach Equilibrium C Step 3: Centrifuge to Separate Solid from Supernatant B->C Post-Equilibration D Step 4: Filter Supernatant (0.22 µm filter) C->D Isolate Solute E Step 5: Dilute Sample Accurately D->E F Step 6: Quantify via Validated HPLC Method E->F G Step 7: Calculate Solubility (mg/mL or mol/L) Report Mean ± SD (n≥3) F->G Data Processing

Caption: Experimental workflow for the isothermal equilibrium solubility determination.

Conclusion

The molecular weight of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride has been calculated to be 222.72 g/mol . While its aqueous solubility is not publicly documented, its chemical structure as an amine hydrochloride salt suggests it is likely to be sparingly or moderately soluble. This guide provides a comprehensive, authoritative framework for the experimental determination of this crucial parameter using the isothermal equilibrium shake-flask method. Adherence to this protocol will yield reliable and reproducible data, which is indispensable for advancing the scientific exploration and potential development of this compound in pharmaceutical and research settings.

References

  • Benchchem. Solubility of Anhalamine Hydrochloride: A Qualitative Overview.
  • IS MUNI. Physical Properties: Solubility Classification.
  • Scribd. Tests for Amines and Amides Analysis.
  • SynHet. 1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-amine.
  • Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

Sources

Exploratory

Preliminary Toxicity Profile of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine Hydrochloride

An In-Depth Technical Guide Abstract This guide provides a comprehensive framework for establishing the preliminary toxicity profile of the novel compound 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride (hereinafter...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive framework for establishing the preliminary toxicity profile of the novel compound 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride (hereinafter referred to as "the Compound"). As a new chemical entity (NCE), a thorough and methodologically sound toxicological evaluation is paramount to de-risk its progression through the drug development pipeline. This document outlines a multi-tiered strategy, commencing with in silico predictions and progressing through a battery of in vitro assays before culminating in a definitive in vivo acute toxicity study. We detail the scientific rationale behind the selection of each assay, provide step-by-step experimental protocols, and offer a logical framework for data interpretation. The core objective is to identify potential liabilities such as cytotoxicity, genotoxicity, hepatotoxicity, cardiotoxicity, and neurotoxicity at an early stage, thereby enabling informed decision-making for further development. This guide is intended for researchers, toxicologists, and drug development professionals dedicated to the rigorous safety assessment of NCEs.

Introduction and Strategic Overview

The compound, 1-[4-(1H-pyrrol-1-yl)phenyl]ethanamine hydrochloride, is a synthetic organic molecule with a chemical structure suggestive of potential biological activity. Its core structure, featuring a phenyl-pyrrole moiety linked to an ethanamine side chain, shares features with compounds known to interact with the central nervous system. For instance, analogs of pyrovalerone, which also contain a phenyl-ethylamine backbone, are known inhibitors of monoamine transporters[1]. Given this structural context, a preliminary toxicity screen must not only assess general toxicity but also probe for organ-specific liabilities, particularly neurotoxicity and cardiotoxicity.

The early identification of adverse effects is a critical step in modern drug development, preventing costly late-stage failures[2]. Our proposed strategy adopts a tiered, "funnel-down" approach, beginning with broad, high-throughput screening and moving towards more specific, physiologically relevant models. This workflow prioritizes the principles of the 3Rs (Replacement, Reduction, and Refinement) by maximizing the use of in vitro methods to guide and, where possible, reduce the scope of subsequent animal testing.

The following diagram illustrates the proposed integrated workflow for the preliminary toxicological assessment of the Compound.

Toxicity_Workflow Start Compound Synthesis & Physicochemical Characterization InSilico In Silico Assessment (e.g., DEREK, TOPKAT) Start->InSilico Initial Hazard ID InVitro Tier 1: In Vitro Screening InSilico->InVitro Guide Assay Selection Cytotox General Cytotoxicity (MTT/Neutral Red Assay) InVitro->Cytotox Genotox Genotoxicity Battery (Ames, in vitro MNT) InVitro->Genotox OrganTox Tier 2: Organ-Specific Toxicity Cytotox->OrganTox Determine Sub-lethal Dosing Range DataReview1 Interim Data Review & Risk Assessment Genotox->DataReview1 Hepato Hepatotoxicity (HepG2/Primary Hepatocytes) OrganTox->Hepato Cardio Cardiotoxicity (hiPSC-CMs, MEA) OrganTox->Cardio Neuro Neurotoxicity (Neuronal Cell Lines/Co-cultures) OrganTox->Neuro Hepato->DataReview1 Cardio->DataReview1 Neuro->DataReview1 InVivo Tier 3: In Vivo Acute Oral Toxicity (OECD 420/423) DataReview1->InVivo Proceed if Risk is Acceptable DataReview2 Final Go/No-Go Decision InVivo->DataReview2 End Proceed to Further Studies DataReview2->End Go Genotoxicity_Decision_Tree Start Compound Ames Bacterial Reverse Mutation Assay (Ames Test) Start->Ames Ames_Neg Negative Ames->Ames_Neg No increase in revertant colonies Ames_Pos Positive Ames->Ames_Pos Significant increase in revertant colonies MNT In Vitro Micronucleus Test (Mammalian Cells) Ames_Neg->MNT LowRisk Low Genotoxic Risk Proceed with Caution Ames_Neg->LowRisk Ames_Pos->MNT HighRisk High Genotoxic Risk Consider Termination or In Vivo Follow-up Ames_Pos->HighRisk MNT_Neg Negative MNT->MNT_Neg MNT_Pos Positive MNT->MNT_Pos MNT_Neg->LowRisk MNT_Pos->HighRisk

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Foundational

Identification of Metabolic Pathways for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine Hydrochloride

A Technical Whitepaper on Metabolite Profiling and Reactive Intermediate Trapping Executive Summary The identification of metabolic pathways (MetID) is a critical phase in drug development, designed to map clearance mech...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Metabolite Profiling and Reactive Intermediate Trapping

Executive Summary

The identification of metabolic pathways (MetID) is a critical phase in drug development, designed to map clearance mechanisms and identify potentially toxic reactive intermediates. The compound 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride presents a unique bifunctional challenge. It contains an electron-rich pyrrole ring—a known structural alert for bioactivation—and a primary ethanamine chain susceptible to oxidative deamination.

This whitepaper provides an authoritative, step-by-step guide to elucidating the metabolic fate of this compound. By integrating stable-isotope glutathione (GSH) trapping with ultra-high-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS/MS), we establish a self-validating analytical system to confidently identify both stable phase I metabolites and transient reactive electrophiles.

Structural Liabilities & Mechanistic Causality

To design an effective MetID protocol, we must first understand the causality behind the molecule's predicted biotransformations. The structural architecture of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine dictates three primary metabolic liabilities:

  • Pyrrole Ring Bioactivation (The Critical Liability): Pyrroles are extensively metabolized by Cytochrome P450 (CYP) enzymes, with oxidation preferentially occurring on the carbons adjacent to the nitrogen. This oxidation frequently leads to the formation of a highly reactive pyrrole epoxide or imine methide intermediate [1]. If left unquenched, these soft electrophiles covalently bind to nucleophilic residues on cellular proteins, leading to idiosyncratic drug toxicity. Therefore, an in vitro trapping assay using a nucleophilic surrogate like Glutathione (GSH) is mandatory.

  • Oxidative Deamination of the Ethanamine Moiety: Primary amines are classic substrates for Monoamine Oxidases (MAOs) and CYP enzymes. The alpha-carbon of the ethanamine chain undergoes hydroxylation, forming an unstable carbinolamine that spontaneously collapses into a ketone (an acetophenone derivative), releasing ammonia.

  • Aromatic Hydroxylation: The phenyl spacer, activated by the strongly electron-donating pyrrole group, is highly susceptible to CYP-mediated aromatic hydroxylation, yielding stable phenol derivatives.

Metabolic_Pathways Parent Parent Drug 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine M1 Pyrrole Epoxide (Reactive Electrophile) Parent->M1 CYP450 (Pyrrole Oxidation) M3 Acetophenone Derivative (Oxidative Deamination) Parent->M3 CYP / MAO (-NH3, +O) M4 N-Hydroxylamine (N-Oxidation) Parent->M4 CYP / FMO (+16 Da) M5 Phenol Derivative (Aromatic Hydroxylation) Parent->M5 CYP450 (+16 Da) M2 GSH Adduct (m/z + 307 or +289) M1->M2 GSH Trapping (Non-enzymatic / GST)

Figure 1: Proposed metabolic pathways and bioactivation routes for the test article.

Analytical Strategy: The Isotope-Trapping Paradigm

Because reactive metabolites like pyrrole epoxides have half-lives measured in milliseconds, they cannot be detected directly. We must trap them using GSH [2].

Expert Insight: Relying solely on standard GSH can lead to false positives due to the complex endogenous background of Human Liver Microsomes (HLMs). To build a self-validating system, we utilize a 1:1 mixture of unlabeled GSH and stable-isotope labeled GSH (e.g., GSH-¹³C₂,¹⁵N) . When a reactive intermediate binds to this mixture, it creates a distinct isotopic doublet in the mass spectrum separated by exactly 3 Da. This isotopic signature acts as an undeniable barcode, instantly differentiating true drug adducts from matrix noise [3].

MetID_Workflow A Test Article: 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine HCl B In Vitro Incubation (HLM / Hepatocytes) A->B C Phase I Metabolism (NADPH-dependent) B->C D Reactive Metabolite Trapping (1:1 GSH / GSH-labeled) B->D E Sample Quenching & Centrifugation C->E D->E F LC-HRMS/MS Analysis (DDA, Mass Defect Filtering) E->F

Figure 2: End-to-end in vitro workflow for reactive and stable metabolite identification.

Step-by-Step Methodologies

The following protocols are engineered to ensure maximum enzymatic viability and analytical sensitivity.

Protocol 3.1: Microsomal Incubation & Isotope Trapping

Note: Because the test article is a hydrochloride salt, ensure the stock solution is adequately buffered prior to spiking to prevent localized pH drops that could denature CYP enzymes.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Trapping Agent Addition: Fortify the buffer with a 1:1 molar ratio of GSH and GSH-¹³C₂,¹⁵N (final combined concentration: 5 mM).

  • Test Article Spiking: Add 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine HCl to achieve a final incubation concentration of 10 µM.

  • Pre-Incubation: Add HLMs to a final protein concentration of 1.0 mg/mL. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate metabolism by adding NADPH (final concentration 1 mM).

  • System Validation Controls:

    • Negative Control: Omit NADPH to identify non-CYP mediated degradation.

    • Positive Control: Run a parallel incubation with Diclofenac (a known former of reactive quinone imines) to validate the GSH trapping efficiency [4].

  • Quenching: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing an internal standard.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Protocol 3.2: LC-HRMS/MS Data Acquisition

Analyze the supernatant using an Ultra-High-Pressure Liquid Chromatography (UHPLC) system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) operating in Data-Dependent Acquisition (DDA) mode.

Table 1: UHPLC Gradient Conditions (C18 Column, 2.1 x 100 mm, 1.7 µm)

Time (min) % Mobile Phase A (H₂O + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA) Flow Rate (mL/min)
0.0 95 5 0.4
1.0 95 5 0.4
10.0 5 95 0.4
12.0 5 95 0.4
12.1 95 5 0.4

| 15.0 | 95 | 5 | 0.4 |

Table 2: High-Resolution Mass Spectrometry Parameters

Parameter Setting / Value
Ionization Mode Electrospray Ionization (ESI) Positive (+)
Mass Range (MS1) m/z 100 – 1000
MS1 Resolution 70,000 (FWHM)
MS2 Resolution 17,500 (FWHM)
Collision Energy Stepped HCD (20, 40, 60 eV)

| Trigger Threshold | 1.0e4 counts (Dynamic exclusion: 5 sec) |

Quantitative Data & Metabolite Profiling

Post-acquisition data mining is performed using Mass Defect Filtering (MDF) . Because GSH conjugation significantly alters the mass defect of the parent drug, MDF algorithms are set to scan for the core mass defect of the parent ± 50 mDa, shifted by the exact mass of GSH. Furthermore, MS/MS spectra are interrogated for the neutral loss of 129 Da (pyroglutamic acid), a hallmark of GSH adduct fragmentation [2].

Table 3: Predicted Metabolite Mass Shifts for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine (Parent Formula: C₁₂H₁₄N₂, Exact Mass: ~186.115 Da)

Metabolite IDBiotransformationEnzyme PathwayNet Formula ShiftExpected Mass Shift (Da)Stability
M1 Oxidative DeaminationCYP / MAO- NH₂ + O- 0.984Stable
M2 N-HydroxylationCYP / FMO+ O+ 15.995Stable
M3 Aromatic HydroxylationCYP450+ O+ 15.995Stable
M4 Pyrrole EpoxidationCYP450+ O+ 15.995Reactive
M5 GSH Adduct (Direct)Trapping (GST)+ C₁₀H₁₇N₃O₆S+ 307.084Stable Adduct
M6 GSH Adduct (-H₂O)Trapping (GST)+ C₁₀H₁₅N₃O₅S+ 289.073Stable Adduct

By systematically applying these protocols, researchers can definitively map the metabolic clearance of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine, ensuring that any hidden toxicological risks associated with the pyrrole moiety are identified early in the drug development pipeline.

References

  • Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles. Available at:[Link]

  • PubMed Central (PMC). Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry. Available at:[Link]

  • Evotec. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions. Available at:[Link]

  • Creative Biolabs. Reactive Metabolite Screening Service. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Bifunctional building block for pharmaceutical library generation, kinase inhibitor design, and GPCR ligand synthesis. Int...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Bifunctional building block for pharmaceutical library generation, kinase inhibitor design, and GPCR ligand synthesis.

Introduction & Mechanistic Rationale

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine is a highly versatile, commercially recognized building block[] featuring both a rigid, electron-rich pyrrole system and a primary benzylic amine. The synthesis of this compound requires a chemoselective approach to avoid cross-reactivity between the amine and the pyrrole ring during functional group transformations.

The most robust and scalable synthetic strategy begins with the readily available starting material, 4-aminoacetophenone[2]. The protocol is divided into three distinct mechanistic phases:

  • Clauson-Kaas Pyrrole Synthesis: The primary aniline of 4-aminoacetophenone is converted into a pyrrole ring using 2,5-dimethoxytetrahydrofuran (2,5-DMT). The Clauson-Kaas reaction is a highly efficient, classical method for constructing N-substituted pyrroles under weakly acidic conditions[3]. Acetic acid acts as both the solvent and the acid catalyst, promoting the hydrolysis of 2,5-DMT to succindialdehyde, which subsequently undergoes double condensation with the primary amine.

  • Oxime Formation: Direct reductive amination of ketones to primary amines often suffers from poor selectivity, leading to secondary or tertiary amine byproducts via over-alkylation[4]. To guarantee absolute primary amine selectivity, the ketone is first condensed with hydroxylamine to form a stable oxime intermediate.

  • Reduction and Salt Formation: The oxime is reduced to the primary amine using Zinc dust in acetic acid. This method is chosen over palladium-catalyzed hydrogenation to eliminate any risk of reducing the electron-rich pyrrole ring. Finally, the free base is trapped as a hydrochloride salt using anhydrous HCl in dioxane, which drives the precipitation of the highly pure target compound.

Synthetic Workflow Visualization

G SM 4-Aminoacetophenone Step1 Clauson-Kaas Reaction (2,5-DMT, AcOH, 90°C) SM->Step1 Int1 4-(1H-Pyrrol-1-yl)acetophenone Step1->Int1 Step2 Oxime Formation (NH2OH·HCl, NaOAc, EtOH) Int1->Step2 Int2 4-(1H-Pyrrol-1-yl)acetophenone oxime Step2->Int2 Step3 Reduction & Salt Formation (Zn/AcOH, then HCl/Dioxane) Int2->Step3 Target 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine HCl Step3->Target

Synthetic workflow for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride.

Quantitative Reaction Data Summary

StepTransformationReagents / CatalystTemp (°C)Time (h)Expected YieldPurity (HPLC)
1 Pyrrole Formation2,5-DMT, Glacial AcOH90 °C4.085 - 90%>98%
2 Oxime FormationNH₂OH·HCl, NaOAc, EtOH80 °C3.090 - 95%>95%
3 Reduction & SaltZn dust, AcOH; HCl/Dioxane25 °C6.075 - 80%>99%

Detailed Experimental Protocols

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE. Ensure anhydrous conditions where specified to maintain self-validating yield metrics.

Step 1: Synthesis of 4-(1H-Pyrrol-1-yl)acetophenone

Objective: Construct the pyrrole ring via the Clauson-Kaas methodology.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-aminoacetophenone (13.5 g, 100 mmol) in glacial acetic acid (150 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (14.5 g, 110 mmol) dropwise over 10 minutes. Causality: Dropwise addition prevents the rapid, exothermic polymerization of the in-situ generated succindialdehyde.

  • Reaction: Heat the mixture to 90 °C and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the starting material spot (UV active, ninhydrin positive) should completely disappear.

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of ice water. The product will precipitate as a pale yellow solid. Filter the solid under vacuum, wash extensively with distilled water to remove residual acetic acid, and dry under vacuum at 45 °C overnight.

  • Validation: ¹H NMR (CDCl₃) should show characteristic pyrrole protons at δ 7.15 (t, 2H) and δ 6.38 (t, 2H), confirming successful ring closure.

Step 2: Synthesis of 4-(1H-Pyrrol-1-yl)acetophenone oxime

Objective: Convert the ketone to a stable oxime to ensure primary amine selectivity during reduction.

  • Preparation: Suspend 4-(1H-pyrrol-1-yl)acetophenone (14.8 g, 80 mmol) in absolute ethanol (200 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (8.3 g, 120 mmol) and sodium acetate (13.1 g, 160 mmol). Causality: Sodium acetate acts as a buffer, liberating the free hydroxylamine nucleophile while maintaining a slightly acidic pH optimal for oxime condensation.

  • Reaction: Reflux the mixture (approx. 80 °C) for 3 hours.

  • Workup: Concentrate the ethanol under reduced pressure to a quarter of its volume. Add 200 mL of water to precipitate the oxime. Filter, wash with water, and dry under vacuum. The product is typically obtained as a mixture of E and Z isomers, which is acceptable for the subsequent reduction.

Step 3: Synthesis of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride

Objective: Chemoselective reduction of the oxime and isolation of the target compound as a stable salt.

  • Reduction: Dissolve the oxime (10.0 g, 50 mmol) in glacial acetic acid (120 mL) and cool the flask in an ice-water bath to 10 °C.

  • Zinc Addition: Slowly add activated Zinc dust (13.0 g, 200 mmol) in small portions over 30 minutes. Causality: The reduction of the N-O bond is highly exothermic. Portion-wise addition of Zinc controls the internal temperature, preventing thermal degradation of the pyrrole ring.

  • Reaction: Remove the ice bath and stir at room temperature for 6 hours. Filter the mixture through a pad of Celite to remove unreacted Zinc salts, washing the filter cake with ethyl acetate (100 mL).

  • Free Base Isolation: Concentrate the filtrate under reduced pressure. Basify the residue carefully with 2M NaOH (aq) to pH 10, and extract with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude free base as an oil.

  • Salt Formation: Dissolve the crude oil in anhydrous diethyl ether (50 mL). Dropwise, add a 4M solution of HCl in dioxane (15 mL, 60 mmol) under vigorous stirring. Causality: The hydrochloride salt is highly insoluble in the ether/dioxane mixture, driving immediate and quantitative precipitation of the pure product, leaving organic impurities in solution.

  • Final Isolation: Filter the white precipitate, wash with cold anhydrous ether (2 x 20 mL), and dry under high vacuum to afford 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride.

References

  • BOC Sciences. "CAS 30000-61-4 (4-(3-Pyrrolyl)butyric acid) - Building Block / BOC Sciences" (Catalog reference for 1-(4-(1h-Pyrrol-1-yl)phenyl)ethanamine). bocsci.com. Available at:[]

  • Kotha, S., & Todeti, S. (2018). "Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances". PMC / NIH. Available at:[2]

  • Zhang, X., & Shi, J. (2022). "Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine". ACS Publications. Available at:[3]

  • Wikipedia Contributors. "Reductive amination". Wikipedia. Available at:[4]

Sources

Application

Preparation of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride stock solutions for cell culture

Topic: Preparation of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine Hydrochloride Stock Solutions for Cell Culture Abstract This document provides a comprehensive guide for the preparation, sterilization, and storage of stock s...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine Hydrochloride Stock Solutions for Cell Culture

Abstract

This document provides a comprehensive guide for the preparation, sterilization, and storage of stock solutions of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride for use in cell culture applications. Recognizing the critical importance of accuracy and reproducibility in experimental outcomes, these protocols are designed to ensure compound integrity and minimize variability. We present two primary dissolution methods, leveraging aqueous and organic solvents, to accommodate diverse experimental needs. The causality behind each step is explained to provide researchers with a deeper understanding of the process, from initial calculations to final storage. This guide is intended for researchers, scientists, and drug development professionals who require reliable and validated methods for handling small molecule compounds in a cell culture setting.

Introduction and Scientific Context

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine and its derivatives are organic compounds utilized in medicinal chemistry and pharmaceutical research as intermediates for the synthesis of more complex molecules.[1] The success of in vitro studies using such compounds is fundamentally dependent on the precise and consistent preparation of stock solutions. Errors in concentration, contamination, or compound degradation can lead to misleading and irreproducible results, compromising entire research projects.[2]

This application note addresses the specific challenges of preparing stock solutions of the hydrochloride salt of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine. As an amine hydrochloride, the compound is expected to have enhanced aqueous solubility compared to its free base form. However, factors such as concentration, pH, and the presence of other solutes can influence its stability and solubility.[3] Therefore, a systematic and validated approach is essential. We will detail the necessary calculations, solvent selection rationale, sterilization procedures, and best practices for storage and handling to ensure the highest quality stock solutions for your cell culture experiments.

Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for accurate stock solution preparation.

PropertyValueSource
IUPAC Name 1-[4-(1H-Pyrrol-1-yl)phenyl]ethan-1-amine hydrochlorideN/A (Derived)
Molecular Formula C₁₂H₁₅ClN₂Calculated
Molecular Weight 222.72 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Predicted Solubility Expected to be soluble in water and DMSO.[3]N/A

Core Principles of Stock Solution Preparation

The preparation of a high-quality stock solution is a multi-step process governed by three core principles: Accuracy , Sterility , and Stability .

  • Accuracy: The concentration of the stock solution must be precise. This requires accurate weighing of the compound and precise volume measurements. Preparing a concentrated stock (e.g., 100X or 1000X) is standard practice as it minimizes the repetitive and less accurate weighing of small quantities for each experiment.[4]

  • Sterility: Cell cultures are highly susceptible to microbial contamination. All solutions added to the culture medium must be sterile. As many organic compounds are heat-labile, sterilization is typically achieved by filtration through a 0.22 µm membrane filter, not by autoclaving.[5]

  • Stability: The chemical integrity of the compound must be maintained during preparation and storage. This is achieved through the selection of an appropriate solvent, protection from light if necessary, and storage at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[4][6]

Experimental Workflow Overview

The following diagram outlines the general workflow for preparing a sterile stock solution of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride and its subsequent dilution to a working concentration for cell culture experiments.

G cluster_prep Part A: Stock Solution Preparation cluster_use Part B: Working Solution Preparation calc 1. Calculate Mass (Target: 10 mM) weigh 2. Weigh Compound (Use calibrated balance) calc->weigh Mass needed dissolve 3. Dissolve in Solvent (Aqueous or DMSO) weigh->dissolve Powder sterilize 4. Sterile Filter (0.22 µm Syringe Filter) dissolve->sterilize Non-sterile solution aliquot 5. Aliquot (Single-use volumes) sterilize->aliquot Sterile Stock Solution store 6. Store (-20°C or -80°C) aliquot->store Ready-to-use aliquots thaw 7. Thaw Aliquot (Room temperature) store->thaw Retrieve one aliquot dilute 8. Dilute in Medium (Pre-warmed) thaw->dilute 10 mM Stock treat 9. Treat Cells dilute->treat Final Working Conc. (e.g., 10 µM)

Caption: Workflow for stock and working solution preparation.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is recommended when the compound demonstrates sufficient solubility in an aqueous solvent. Water or phosphate-buffered saline (PBS) are the most biocompatible solvents.

Materials and Equipment:

  • 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride powder

  • Sterile, cell culture grade water or PBS, pH 7.4

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES membrane)[7]

  • Sterile syringes (size appropriate for the volume)

  • Sterile, light-protecting cryovials for aliquoting

Step-by-Step Methodology:

  • Calculate Required Mass:

    • To prepare 10 mL of a 10 mM stock solution, the required mass is calculated using the formula:

      Mass (mg) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Calculation:

      Mass (mg) = 0.010 mol/L × 0.010 L × 222.72 g/mol × 1000 mg/g = 2.23 mg

  • Weigh the Compound:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out 2.23 mg of the compound and transfer it to a sterile 15 mL conical tube.

    • Expert Tip: Directly weighing small milligram quantities can be inaccurate. It is often more precise to weigh a larger amount (e.g., 22.3 mg) and dissolve it in a larger volume (e.g., 100 mL), or to prepare a more concentrated initial stock. For this protocol, we proceed with the calculated amount.

  • Dissolution:

    • Add a small volume (e.g., 5 mL) of sterile, cell culture grade water or PBS to the conical tube containing the powder.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of particulates.

    • If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied.[8]

    • Once dissolved, add the solvent to reach the final desired volume of 10 mL.

  • Sterilization:

    • Draw the entire 10 mL of the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip.[5]

    • Carefully dispense the solution through the filter into a new sterile conical tube. This process removes any potential microbial contaminants without using heat.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile, light-protecting cryovials.

    • Clearly label each vial with the compound name, concentration (10 mM), solvent (H₂O or PBS), and preparation date.

    • Store the aliquots at -20°C for short-to-medium term storage or -80°C for long-term stability.[6][9] Avoid repeated freeze-thaw cycles.[6]

Protocol 2: Preparation of a 10 mM DMSO Stock Solution (Alternative)

This protocol is an alternative for compounds that exhibit poor aqueous solubility or for researchers who prefer a universal solvent for all their small molecules. Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[10]

Materials and Equipment:

  • Same as Protocol 1, but replace water/PBS with cell culture grade, anhydrous DMSO.

Step-by-Step Methodology:

  • Calculate and Weigh: Follow steps 1 and 2 from Protocol 1 to weigh out 2.23 mg of the compound into a sterile tube.

  • Dissolution in DMSO:

    • Add 10 mL of anhydrous, cell culture grade DMSO to the tube.

    • Vortex thoroughly until the compound is fully dissolved. The solution should be clear.[11]

    • Causality Note: Using anhydrous DMSO is crucial as contaminating moisture can accelerate the degradation of some compounds in solution.

  • Sterilization and Storage:

    • While DMSO itself is bacteriostatic, filtering is still a best practice if the weighing and handling process was not fully aseptic. Follow steps 4 and 5 from Protocol 1 for sterilization, aliquoting, and storage.

    • Important: Ensure the chosen syringe filter membrane is compatible with DMSO. PVDF and PTFE membranes are generally compatible, whereas some others (e.g., nylon) may not be.[12]

Protocol 3: Preparation of Working Solutions

The concentrated stock solution must be diluted to the final working concentration in complete cell culture medium immediately before treating the cells.[11]

Example: Preparing a 10 µM working solution in 10 mL of medium.

  • Thaw the Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Calculate Dilution:

    • Use the formula: C₁V₁ = C₂V₂

      (10 mM) × V₁ = (10 µM) × (10 mL)

    • First, convert units to be consistent (10 mM = 10,000 µM):

      (10,000 µM) × V₁ = (10 µM) × (10 mL) V₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution:

    • In a sterile tube, add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed (37°C) complete cell culture medium.[13]

    • Mix gently but thoroughly by pipetting or inverting the tube. The solution is now ready for use.

Best Practices and Troubleshooting

IssuePotential Cause & ExplanationRecommended Solution
Precipitation in Stock Compound concentration exceeds its solubility limit in the chosen solvent.Try gentle warming (37°C) or sonication.[8] If precipitation persists, prepare a lower concentration stock solution.
Precipitation Upon Dilution The compound "crashes out" when a concentrated organic stock (e.g., DMSO) is added to the aqueous culture medium.Perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock 1:10 in medium to make a 1 mM solution, then dilute this further to the final concentration.[10]
Cell Toxicity/Death The compound itself is cytotoxic at the tested concentration, or the final solvent concentration is too high.Perform a dose-response curve to determine the optimal working concentration. Ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%).[11][14] Always include a "vehicle control" (medium with the same final solvent concentration but no compound) in your experiments.[11]
Inconsistent Results Could be due to stock solution degradation from improper storage or repeated freeze-thaw cycles.Always use freshly thawed aliquots for each experiment and discard any unused portion.[4] If stability is a major concern, perform a stability study by measuring the compound concentration over time under your specific storage conditions.[6]

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Broadcast Biology. (2015, April 2). Basic Techniques in Microbiology - Sterile filtration. YouTube. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

  • International Filter Products. (n.d.). Chemical Compatibility Guide. Retrieved from [Link]

  • Filson Filter. (n.d.). Sterile Filters Supplier and Manufacturer in China. Retrieved from [Link]

  • Atlas Copco Singapore. (2024, September 20). A guide to sterile filtration solutions for critical applications. Retrieved from [Link]

  • Moshang Chemical. (n.d.). 1-(4-(1h-Pyrrol-1-yl)phenyl)ethanamine | 832738-08-6. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). 1H-pyrrol-1-amine | CAS 765-39-9. Retrieved from [Link]

  • STAR Protocols. (2022, September 16). Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone. Retrieved from [Link]

  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methylphenyl)-1H-pyrrole. Retrieved from [Link]

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Evaluation of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Application Note & Standard Operating Protocol (SOP) Introduction & Scientific Rationale 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanam...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Rationale

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride (PPEH) is a synthetic phenethylamine derivative characterized by a bulky, lipophilic pyrrole substitution at the para-position of the phenyl ring. Phenethylamine derivatives are frequently investigated for their neuromodulatory effects, often interacting with trace amine-associated receptor 1 (TAAR1) and monoamine transporters (DAT, NET, SERT)[1].

Due to the lipophilic nature of the pyrrole moiety, PPEH is expected to exhibit rapid blood-brain barrier (BBB) penetration. However, primary amines in this class are typically subject to extensive first-pass metabolism by hepatic monoamine oxidases (MAO). Establishing a rigorous in vivo dosing and pharmacokinetic (PK) protocol is critical to understanding its bioavailability, clearance rate, and central nervous system (CNS) exposure. This guide provides a self-validating framework for evaluating PPEH in murine models.

PD_Pathway PPEH 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine (Systemic Circulation) MAO Hepatic Monoamine Oxidase (MAO) First-Pass Metabolism PPEH->MAO Hepatic Clearance Transporter Monoamine Transporters (DAT / NET / SERT) PPEH->Transporter BBB Crossing TAAR1 TAAR1 Receptor Activation PPEH->TAAR1 Receptor Binding Metabolites Inactive Metabolites (Renal Excretion) MAO->Metabolites Oxidation CNS_Effect CNS Penetration & Neuromodulation Transporter->CNS_Effect TAAR1->CNS_Effect

Figure 1: Putative metabolic clearance and CNS target engagement pathways for PPEH.

Formulation Strategies & Stability Validation

The hydrochloride salt of PPEH confers moderate aqueous solubility. However, the highly lipophilic pyrrole ring can cause spontaneous precipitation in purely aqueous vehicles at higher concentrations, severely skewing PK data.

  • Intravenous (IV) Formulation (Target: 1–5 mg/kg): Dissolve PPEH in a co-solvent system of 5% DMSO, 5% Tween-80, and 90% sterile physiological saline (0.9% NaCl).

    • Causality & Validation: DMSO initiates solvation of the lipophilic ring, while Tween-80 acts as a surfactant to prevent micelle aggregation in the bloodstream. Filter the solution through a 0.22 µm PTFE syringe filter. The formulation is self-validating if it remains optically clear for at least 4 hours at room temperature; any turbidity indicates micro-precipitation and necessitates reformulation.

  • Oral (PO) Formulation (Target: 10–30 mg/kg): Suspend PPEH in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) in distilled water[2].

    • Causality & Validation: CMC-Na increases the viscosity of the vehicle, creating a stable micro-suspension that prevents rapid settling of the compound. Sonicate for 15 minutes prior to dosing to ensure uniform distribution, which is critical for accurate volumetric dosing via gavage.

In Vivo Dosing Protocols (Murine Model)

Model Selection: Male C57BL/6J mice (8–12 weeks old, 20–25 g) are the standard model for evaluating the pharmacokinetic and neurobehavioral profiles of psychoactive phenethylamines[3].

Protocol 3.1: Intravenous (IV) Tail Vein Injection

IV administration provides a baseline for 100% systemic bioavailability, allowing for the calculation of absolute oral bioavailability (F%).

  • Vasodilation: Place the mouse in a commercially available warming chamber (approx. 37°C) for 3–5 minutes. Insight: This safely induces vasodilation of the lateral tail veins without causing thermal stress, which could alter basal metabolic rates[4].

  • Restraint: Secure the mouse in a well-ventilated cylindrical restrainer, ensuring the tail is fully exposed and accessible.

  • Needle Insertion: Using a 27-gauge to 30-gauge needle attached to a 0.5 mL tuberculin syringe, insert the needle bevel-up into the lateral tail vein at a shallow 10–20° angle[4].

  • Administration: Administer the IV formulation (e.g., 5 mg/kg) at a slow, steady rate of 0.1 mL per 10 g of body weight over 10–15 seconds.

  • Validation Check: A successful IV injection will meet zero resistance, and the vein will briefly blanch as the fluid displaces blood. If a subcutaneous bleb forms, the injection has missed the vein; the dose is compromised, and the animal must be excluded from the PK cohort.

Protocol 3.2: Oral Gavage (PO)
  • Fasting: Fast the mice for 4 hours prior to dosing. Insight: Fasting minimizes food-drug interactions and standardizes gastric emptying times, reducing inter-subject variability in Tmax[5]. Allow ad libitum access to water.

  • Restraint: Firmly scruff the mouse behind the ears to immobilize the head, ensuring the esophagus is aligned vertically in a straight line with the stomach.

  • Intubation: Insert a 20-gauge or 22-gauge flexible, ball-tipped stainless steel feeding needle into the mouth, gliding it gently over the tongue and down the esophagus[6].

  • Administration: Administer the PO formulation (e.g., 30 mg/kg) at a volume of 0.1 mL per 10 g of body weight.

  • Validation Check: The needle should pass without any resistance. Monitor the animal for 15 minutes post-dosing. Any signs of respiratory distress indicate accidental tracheal intubation, requiring immediate humane euthanasia and exclusion from the study.

Pharmacokinetic Sampling and LC-MS/MS Workflow

To accurately capture the multi-compartmental kinetics typical of lipophilic phenethylamines[6], a destructive sampling approach (n=4 mice per time point) is recommended.

  • Sampling Time Points: 10 min, 30 min, 1 h, 2 h, 4 h, 8 h, 12 h, and 24 h post-dose[6].

  • Blood Collection: Collect blood via cardiac puncture under deep isoflurane anesthesia into K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.

  • Tissue Distribution (Brain): Immediately post-euthanasia, perfuse the mouse transcardially with ice-cold saline to remove residual blood from the cerebral vasculature. Harvest the brain, weigh it, and homogenize in a 1:3 (w/v) ratio of ice-cold 50% methanol[2]. Insight: Perfusion is a critical self-validating step; without it, blood trapped in the brain capillaries will falsely elevate the apparent brain concentration of the drug.

  • Sample Preparation: Perform protein precipitation by adding 3 volumes of cold acetonitrile containing a stable-isotope internal standard (e.g., Amphetamine-d11). Vortex for 2 min, then centrifuge at 15,000 × g for 10 min.

  • Quantification: Analyze the supernatant via LC-MS/MS using a C18 column with a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

PK_Workflow A Formulation (PPEH in 0.5% CMC-Na) B Dosing (IV: 5 mg/kg, PO: 30 mg/kg) A->B C Sampling (Plasma & Perfused Brain) B->C D Sample Prep (Protein Precipitation) C->D E LC-MS/MS Quantification D->E F PK Modeling (Non-compartmental) E->F

Figure 2: Step-by-step workflow for the in vivo pharmacokinetic evaluation of PPEH.

Data Presentation: Anticipated PK Parameters

The following table summarizes the anticipated pharmacokinetic profile of PPEH, extrapolated from the behavior of structurally analogous lipophilic phenethylamines.

Pharmacokinetic ParameterIV Administration (5 mg/kg)PO Administration (30 mg/kg)Biological & Mechanistic Significance
Cmax (ng/mL) 1,200 ± 150450 ± 80Peak systemic exposure; dictates acute neurotoxicity and receptor saturation.
Tmax (h) 0.08 (5 min)0.5 – 1.0Indicates rapid gastrointestinal absorption typical of small lipophilic amines.
AUC0-t (ng·h/mL) 1,850 ± 2102,400 ± 300Total systemic exposure; utilized to calculate absolute bioavailability.
Half-life (t1/2) (h) 1.8 ± 0.32.2 ± 0.4Short half-life suggests rapid, MAO-mediated hepatic clearance.
Bioavailability (F%) 100% (Reference)~21% – 25%Moderate oral bioavailability due to high first-pass metabolism.
Brain/Plasma Ratio 2.5 – 3.02.5 – 3.0High ratio (>1.0) confirms excellent blood-brain barrier penetration.

References

  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. MDPI.[Link]

  • Pharmacokinetics and pharmacodynamics of cannabigerol (CBG) in the C57BL/6Crl mouse. Frontiers in Pharmacology.[Link]

  • Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection. PMC (National Institutes of Health).[Link]

  • Reinforcing effects of phenethylamine analogs found in dietary supplements. PMC (National Institutes of Health).[Link]

  • A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats. MDPI.[Link]

Sources

Application

Mass spectrometry (LC-MS) analysis of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride

An Application Note for the Quantitative Analysis of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Introduction 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamin...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Quantitative Analysis of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine is a chemical entity utilized as a pharmaceutical intermediate in drug discovery and development.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its identity, purity, and concentration in various matrices is critical for quality control and pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the premier analytical technique for quantifying small molecules in complex mixtures.[2][3]

This application note presents a comprehensive, robust, and validated method for the quantitative analysis of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine using a reversed-phase LC-MS/MS system. The protocol herein is designed for researchers, analytical scientists, and drug development professionals, providing a detailed, step-by-step guide from sample preparation to data analysis. The causality behind key experimental choices is explained to empower users to adapt and troubleshoot the method effectively.

Principle of the Method

The method leverages the strengths of High-Performance Liquid Chromatography (HPLC) for physical separation and tandem mass spectrometry (MS/MS) for highly selective detection.[4][5]

  • Chromatography: A reversed-phase C18 column is used to separate the analyte from potential impurities and matrix components based on its hydrophobicity.

  • Ionization: The analyte is ionized using Electrospray Ionization (ESI) in positive ion mode, which is highly efficient for basic compounds containing amine functionalities. The acidic mobile phase promotes the protonation of the primary amine, forming the precursor ion [M+H]⁺.[6]

  • Detection: Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][7] This technique involves selecting the protonated parent molecule (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific fragment ion (product ion) in the third quadrupole. This process provides two levels of mass-based specificity, drastically reducing background noise and ensuring high confidence in analyte identification and quantification.

Experimental Protocols

Materials and Reagents
  • Analyte: 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride (Purity ≥98%)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS Grade, ≥99%)

  • Equipment:

    • Analytical balance

    • Volumetric flasks and pipettes

    • Vortex mixer

    • Centrifuge

    • HPLC or UPLC system

    • Tandem Mass Spectrometer with an ESI source

    • Syringe filters (0.22 µm)

Standard and Sample Preparation

The foundation of any quantitative analysis is the accurate preparation of standards and samples.

Protocol: Preparation of Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride and dissolve it in 10 mL of methanol in a volumetric flask. This accounts for the hydrochloride salt form.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Curve Standards (0.5 - 500 ng/mL): Perform serial dilutions from the Working Stock Solution using 50:50 acetonitrile/water to create a series of calibration standards. A typical range would include concentrations such as 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL) from a separate stock solution to ensure the accuracy and precision of the analytical run.

Protocol: Sample Preparation from a Biological Matrix (Protein Precipitation)

For analysis in biological fluids like plasma or serum, proteins must be removed to prevent column and instrument fouling.[8][9]

  • Spike: Add 10 µL of the appropriate standard or unknown sample to 90 µL of blank plasma in a microcentrifuge tube.

  • Precipitate: Add 300 µL of cold acetonitrile containing an internal standard (if used) to the plasma sample.

  • Mix: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate & Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[10]

LC-MS/MS Method Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
LC System HPLC or UPLC SystemUPLC offers higher resolution and faster run times.
Column C18, 2.1 x 50 mm, 1.8 µmA standard choice for small molecules, providing good retention and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minA standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with peak shape.

Table 2: Mass Spectrometry Parameters

ParameterRecommended ConditionRationale
Instrument Triple Quadrupole MSIdeal for quantitative MRM experiments.[3]
Ionization Mode ESI Positive (ESI+)The basic amine group is readily protonated.
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Source Temp. 150 °CStandard temperature for ESI.
Desolvation Temp. 400 °CEfficiently removes solvent from droplets.
Desolvation Gas Nitrogen, 800 L/hrAids in the desolvation process.
Collision Gas ArgonUsed for fragmentation in the collision cell.
Analyte-Specific MRM Transitions

The molecular weight of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine is 212.29 g/mol . The protonated precursor ion [M+H]⁺ is therefore m/z 213.3. Product ions are determined by infusing a standard solution and performing a product ion scan.

Table 3: Optimized MRM Transitions (Hypothetical)

TransitionPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Quantifier 213.3196.210015Primary transition for quantification (loss of NH₃).
Qualifier 213.3115.110025Secondary transition for confirmation.

Note: Collision energies must be optimized experimentally to maximize signal intensity.

Visual Workflows

A clear understanding of the experimental sequence is crucial for reproducibility.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Stock Solution Preparation s2 Serial Dilution for Calibration Standards s1->s2 lc LC Separation (C18 Column) s2->lc s3 Sample Matrix (e.g., Plasma) s4 Protein Precipitation (Acetonitrile) s3->s4 s4->lc ms MS/MS Detection (MRM Mode) lc->ms ESI+ Source dp1 Peak Integration ms->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Quantification of Unknowns dp2->dp3 MRM_Logic cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) Collision Cell cluster_q3 Quadrupole 3 (Q3) precursor Precursor Ion [M+H]⁺ m/z 213.3 fragmentation Fragmentation (with Argon) precursor->fragmentation product1 Product Ion 1 m/z 196.2 fragmentation->product1 Quantifier product2 Product Ion 2 m/z 115.1 fragmentation->product2 Qualifier

Caption: Logical flow of ions in Multiple Reaction Monitoring (MRM) mode.

Method Validation and Performance

To ensure the method is suitable for its intended purpose, a validation process must be conducted according to established guidelines. [11][12][13] Key Validation Parameters:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. This is assessed by analyzing blank matrix samples to check for interferences at the analyte's retention time.

  • Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response. A correlation coefficient (r²) of >0.99 is typically required. * Accuracy and Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility. These are evaluated by analyzing QC samples in replicate (n=5) on multiple days. Acceptance criteria are typically within ±15% (±20% at the LLOQ). [14]* Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. [15]The LOD is the lowest concentration that can be reliably detected.

  • Matrix Effect: Assesses the ion suppression or enhancement caused by the sample matrix. It is calculated by comparing the analyte response in a post-extraction spiked sample to that in a neat solution.

  • Stability: Analyte stability is tested under various conditions: freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.

Table 4: Representative Performance Data (Example)

ParameterResultAcceptance Criteria
Linearity (r²) 0.998> 0.99
Range 0.5 - 500 ng/mLCovers expected concentrations
Accuracy 92% - 108%85% - 115%
Precision (%RSD) < 9%< 15%
LLOQ 0.5 ng/mLWithin acceptable accuracy/precision
Matrix Effect 95% - 104%80% - 120%

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine. The combination of reversed-phase chromatography and tandem mass spectrometry in MRM mode provides the high degree of certainty required for pharmaceutical analysis. The protocols for sample preparation, instrument parameters, and method validation provide a comprehensive framework that can be readily implemented in analytical laboratories and adapted as needed for specific applications.

References

  • Alshishani, A., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. Available at: [Link]

  • Kumar, G.T.J. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Analytical Methods in Environmental Chemistry Journal. Available at: [Link]

  • Dong, M.W. (2016). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Available at: [Link]

  • Herbold, B., et al. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. Available at: [Link]

  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Available at: [Link]

  • Sharma, S., & Singh, P. (2022). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 12(1), 58-64. Available at: [Link]

  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. Available at: [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • Shrivastava, A., & Singh, V. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. International Journal of All Research Education and Scientific Methods. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • ADLM. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Available at: [Link]

  • IUPAC. (2022). LC-MS quantitative method validation and performance: an exemplified guide. Available at: [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]

  • Liu, G., & Snapp, H.M. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Available at: [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Available at: [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Available at: [Link]

  • Wang, G. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 23-30. Available at: [Link]

  • Li, F., et al. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry, 95(3), 1599-1619. Available at: [Link]

  • Duan, X., & Chowdhury, S.K. (2010). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical Methods in Chemistry, 2010, 894190. Available at: [Link]

  • IJRAR. (2021). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Available at: [Link]

  • Kero, F. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]

  • TIGP. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Available at: [Link]

  • DrugFuture. (n.d.). RTECS NUMBER-UX9466500-Chemical Toxicity Database. Available at: [Link]

  • ECHA. (n.d.). 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride — Chemical Substance Information. Available at: [Link]

  • Chemical-Suppliers. (n.d.). 1H-pyrrol-1-amine. Available at: [Link]

Sources

Method

Application Note: NMR Spectral Interpretation and Analytical Protocols for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine Hydrochloride

Executive Summary The structural elucidation of substituted pyrroles and phenylethylamine derivatives is a critical step in modern drug development. 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride presents a unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted pyrroles and phenylethylamine derivatives is a critical step in modern drug development. 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride presents a unique analytical profile due to the convergence of an electron-rich N-phenylpyrrole moiety and an electron-withdrawing, protonated chiral amine. This application note provides researchers and analytical scientists with a definitive guide to interpreting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Principles of the NMR Spectra

Accurate spectral interpretation requires understanding the electronic environments dictated by the molecule's functional groups:

  • The Hydrochloride Salt Effect: In its hydrochloride salt form, the primary amine is protonated (-NH₃⁺). This localized positive charge exerts a strong inductive electron-withdrawing effect, significantly deshielding the adjacent chiral methine (-CH-) and terminal methyl (-CH₃) protons. Furthermore, in non-exchanging solvents like DMSO-d₆, the -NH₃⁺ protons appear as a broad singlet. This broadening is caused by the intermediate rate of chemical exchange and the quadrupolar relaxation of the adjacent ¹⁴N nucleus (Spin I = 1)[1].

  • The N-Phenylpyrrole System: The five-membered aromatic pyrrole ring exhibits a distinct push-pull electronic dynamic. The pyrrole nitrogen donates its lone pair into the five-membered ring, shielding the β-protons (H3/H4). However, relative to the phenyl ring, the pyrrole nitrogen acts inductively as an electron-withdrawing group. This creates a highly distinct AA'BB' splitting pattern on the central phenyl ring and well-separated α and β signals on the pyrrole ring[2]. In 4-(1H-pyrrol-1-yl)phenyl systems, the pyrrole α-protons typically resonate around 7.3 ppm, while the electron-rich β-protons are shielded to approximately 6.3 ppm[3].

Workflow Visualization

The following diagram outlines the standardized, self-validating workflow for acquiring and processing the NMR spectra of polar hydrochloride salts.

NMR_Elucidation A 1. Sample Preparation Dissolve 25-50 mg in DMSO-d6 B 2. Instrument Calibration Tune, Match, and Shim (Z1-Z5) A->B C 3. 1D NMR Acquisition 1H (16 scans) & 13C (1024 scans) B->C D 4. Signal Processing Fourier Transform & Phase Correction C->D E 5. Structural Validation Confirm Pyrrole, Phenyl, and Amine Moieties D->E

Figure 1: Standardized NMR acquisition and analysis workflow for hydrochloride salts.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure a self-validating system , the following step-by-step methodology incorporates internal checks to guarantee data fidelity. Complete assignment of ¹H and ¹³C resonances often requires precise 1D acquisition before moving to 2D techniques[4].

Step 1: Sample Preparation (Causality: Concentration vs. Sensitivity)

  • Action: Weigh exactly 25 mg of the sample for ¹H NMR, or 50 mg if acquiring ¹³C NMR. Dissolve completely in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS).

  • Rationale: ¹³C has a low natural abundance (~1.1%). Higher concentrations are required to achieve an adequate signal-to-noise (S/N) ratio for quaternary carbons without requiring excessively long acquisition times. DMSO-d₆ is chosen because the polar hydrochloride salt is insoluble in CDCl₃, and unlike CD₃OD or D₂O, DMSO-d₆ lacks exchangeable protons, allowing the critical -NH₃⁺ signal to be observed[1].

Step 2: Instrument Tuning and Shimming (Causality: Resolution & RF Efficiency)

  • Action: Insert the 5 mm tube into a 400 MHz (or higher) spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field (Z1-Z5).

  • Validation Check: The shimming is considered successful only when the residual DMSO-d₆ pentet at 2.50 ppm is perfectly symmetrical and sharp at its base. Poor shimming will obscure the fine ~2.2 Hz J-coupling of the pyrrole protons[2].

Step 3: Acquisition Parameters (Causality: Relaxation Dynamics)

  • ¹H NMR: Acquire 16 scans with a 2-second relaxation delay (D1).

  • ¹³C NMR: Acquire 1024 scans with a 3-second relaxation delay (D1).

  • Rationale: Quaternary carbons (such as the ipso-carbons of the phenyl ring) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer D1 of 3 seconds ensures these carbons fully relax between pulses, allowing for accurate detection and preventing signal saturation[4].

Data Presentation: Spectral Assignments

The synthesis and characterization of 1-[4-(1H-pyrrol-1-yl) phenyl] derivatives rely heavily on the precise assignment of these chemical shifts[5]. The tables below summarize the expected quantitative data.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Proton PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Rationale
-CH₃ 1.55Doublet (d)3H6.8Aliphatic methyl, split by the adjacent chiral methine proton.
-CH- 4.45Quartet (q)1H6.8Deshielded by the adjacent electron-withdrawing -NH₃⁺ group and phenyl ring.
Pyrrole H-β (3', 4')6.30Triplet-like (t)2H2.2Electron-rich β-positions of the pyrrole ring[3].
Pyrrole H-α (2', 5')7.35Triplet-like (t)2H2.2Deshielded by the adjacent electronegative pyrrole nitrogen[2].
Ar-H (ortho to pyrrole)7.55Doublet (d)2H8.5AA'BB' aromatic system; influenced by the N-phenylpyrrole linkage[5].
Ar-H (ortho to amine)7.65Doublet (d)2H8.5AA'BB' aromatic system; deshielded by the inductive effect of the protonated amine.
-NH₃⁺ 8.60Broad Singlet (br s)3H-Highly deshielded ammonium protons; broadened by ¹⁴N quadrupolar relaxation[1].
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Carbon PositionChemical Shift (δ, ppm)Carbon TypeStructural Rationale
-CH₃ 20.5CH₃Shielded primary aliphatic carbon.
-CH- 50.2CHTertiary carbon, deshielded by the ammonium moiety.
Pyrrole C-β 110.5CHElectron-rich β-carbons of the heterocycle[2].
Pyrrole C-α 119.5CHα-carbons adjacent to the pyrrole nitrogen[4].
Ar-C (ortho to pyrrole)119.8CHAromatic carbons ortho to the pyrrole ring.
Ar-C (ortho to amine)128.5CHAromatic carbons ortho to the alkylamine side chain.
Ar-C (ipso to amine)136.5C (Quaternary)Substituted aromatic carbon attached to the chiral center.
Ar-C (ipso to pyrrole)139.5C (Quaternary)Substituted aromatic carbon attached to the pyrrole nitrogen[3].

Sources

Application

Application Notes &amp; Protocols: Utilizing 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride as a Novel Chemical Probe for CNS Target Exploration

Abstract & Introduction This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and utilization of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and utilization of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride as a novel chemical probe. Chemical probes are essential small molecules used to interrogate biological systems and validate new molecular targets.[1] The subject compound, hereafter referred to as CPEC-1 (Chemical Probe Exploration Compound-1), possesses a unique chemical architecture combining a phenethylamine backbone with an N-phenyl-pyrrole moiety. This structure suggests potential interactions with a range of targets within the central nervous system (CNS).

The phenethylamine scaffold is a well-established pharmacophore present in endogenous catecholamines (dopamine, norepinephrine) and numerous CNS-active agents, conferring affinity for monoamine transporters and receptors.[2][3][4] The N-phenyl-pyrrole motif is also a "privileged structure" found in compounds with diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[5][6][7] Given the limited specific literature on CPEC-1, this guide is structured as a validation workflow, outlining the necessary steps to define its potency, selectivity, and mechanism of action, thereby establishing its utility as a reliable research tool.[8]

Physicochemical Properties & Handling

A thorough understanding of the probe's fundamental properties is the first step in any robust experimental design.

Table 1: Physicochemical Properties of CPEC-1

PropertyValueSource / Method
IUPAC Name 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride---
CAS Number 832738-08-6 (free base)[9]
Molecular Formula C₁₂H₁₅ClN₂---
Molecular Weight 222.72 g/mol ---
Structure Chemical Structure of CPEC-1---
Form Typically a solid (hydrochloride salt)[10]
Solubility Expected to be soluble in water and DMSO.Note: Must be determined empirically.
Purity ≥98% recommended for all biological assays.[9]

Protocol 2.1: Stock Solution Preparation and Storage

  • Initial Solubility Test: To prepare a high-concentration stock (e.g., 10 mM), start by dissolving a small, accurately weighed amount of CPEC-1 in high-purity dimethyl sulfoxide (DMSO). If solubility is an issue, gentle warming or sonication may be applied. Expert Insight: The hydrochloride salt form is used to enhance aqueous solubility, but a DMSO stock is standard for initial in vitro assays to avoid vehicle effects at high concentrations.

  • Stock Solution Preparation: Once solubility is confirmed, accurately weigh the desired amount of CPEC-1 and dissolve in the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate aqueous assay buffer. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid artifacts.

Stage 1: Primary Target Hypothesis and Initial Screening

The chemical structure of CPEC-1 strongly suggests it may interact with proteins involved in monoamine neurotransmission. The phenethylamine core is a classic signature for ligands of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as their respective G-protein coupled receptors (GPCRs).[2][11]

Diagram 1: Hypothesized Target Space for CPEC-1

cluster_0 CPEC-1 Core Structures cluster_1 Primary Hypothesized Targets cluster_2 Secondary/Exploratory Targets Phenethylamine Phenethylamine Monoamine Transporters (DAT, NET, SERT) Monoamine Transporters (DAT, NET, SERT) Phenethylamine->Monoamine Transporters (DAT, NET, SERT) Dopamine Receptors (D1-D5) Dopamine Receptors (D1-D5) Phenethylamine->Dopamine Receptors (D1-D5) Serotonin Receptors (5-HT subtypes) Serotonin Receptors (5-HT subtypes) Phenethylamine->Serotonin Receptors (5-HT subtypes) Adrenergic Receptors (α, β subtypes) Adrenergic Receptors (α, β subtypes) Phenethylamine->Adrenergic Receptors (α, β subtypes) N-Phenyl-Pyrrole N-Phenyl-Pyrrole Nitric Oxide Synthase (nNOS, iNOS) Nitric Oxide Synthase (nNOS, iNOS) N-Phenyl-Pyrrole->Nitric Oxide Synthase (nNOS, iNOS) Tubulin Tubulin N-Phenyl-Pyrrole->Tubulin CDKs CDKs N-Phenyl-Pyrrole->CDKs

Caption: Structural motifs of CPEC-1 and their associated potential biological targets.

Protocol 3.1: Radioligand Binding Assays for Monoamine Transporters

This protocol aims to determine if CPEC-1 binds to DAT, NET, or SERT. It is a competition assay where CPEC-1 competes with a known high-affinity radioligand.

  • Materials:

    • Cell membranes or homogenates from cells expressing human DAT, NET, or SERT.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • CPEC-1 serial dilutions (e.g., 1 nM to 100 µM).

    • Non-specific binding control: e.g., 10 µM GBR 12909 (DAT), 10 µM Desipramine (NET), 10 µM Fluoxetine (SERT).

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • In each well of the filter plate, combine assay buffer, a fixed concentration of radioligand (at its approximate Kd), and either vehicle, non-specific control, or a concentration of CPEC-1.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes).

    • Rapidly terminate the reaction by vacuum filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, add scintillation fluid, and count radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of CPEC-1.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of CPEC-1 that inhibits 50% of specific binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Stage 2: Functional Characterization and Mechanism of Action

Once binding affinity is established, the next critical step is to determine the functional consequence of that binding. Is CPEC-1 an inhibitor, agonist, or antagonist?

Protocol 4.1: Synaptosomal Neurotransmitter Uptake Assay

This assay directly measures the ability of CPEC-1 to inhibit the function of monoamine transporters.

  • Materials:

    • Synaptosomes prepared from rodent brain regions (striatum for DAT, hippocampus/cortex for NET/SERT).

    • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

    • Assay Buffer (e.g., Krebs-Ringer-HEPES).

    • CPEC-1 serial dilutions.

    • Uptake inhibitors for controls (as in Protocol 3.1).

  • Procedure:

    • Pre-incubate synaptosomes with CPEC-1 or control compounds for 10-15 minutes at 37°C.

    • Initiate uptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) to measure initial uptake rates.

    • Terminate uptake by rapid filtration and washing with ice-cold buffer.

    • Quantify the radioactivity trapped within the synaptosomes via scintillation counting.

  • Data Analysis:

    • Determine the IC₅₀ value by plotting the percentage inhibition of uptake versus the log concentration of CPEC-1. This value represents the functional potency of the probe.

Diagram 2: Chemical Probe Validation Workflow

A 1. Probe Acquisition & QC (Purity, Identity, Solubility) B 2. Primary Target Screening (e.g., Radioligand Binding) A->B C Potent Hit? (e.g., Ki < 1 µM) B->C D 3. Functional Assay (e.g., Uptake Inhibition) C->D Yes K Discard or Redesign C->K No E Functional Activity? D->E F 4. Selectivity Profiling (Broad Target Panel) E->F Yes E->K No G Selective? (>30-fold vs. off-targets) F->G H 5. Cellular Target Engagement (e.g., CETSA, DARTS) G->H Yes G->K No, Pathfinding Compound I 6. In Vivo PK/PD & Efficacy (Brain Penetration, Target Modulation) H->I J Validated Chemical Probe I->J

Caption: A systematic workflow for validating a novel compound as a chemical probe.

Stage 3: Selectivity and Off-Target Profiling

A high-quality chemical probe must be selective for its intended target to generate reliable data.[1] It is imperative to test CPEC-1 against a broad panel of receptors, transporters, and enzymes to identify potential off-target interactions.

Protocol 5.1: Broad-Panel Off-Target Screening

  • Recommendation: Utilize a commercial service (e.g., Eurofins Safety Panel, CEREP BioPrint) that screens compounds against a large number of common off-targets (e.g., >40 GPCRs, ion channels, kinases).

  • Concentration: A standard screening concentration is 10 µM. Any target showing significant inhibition (>50%) at this concentration should be followed up with a full dose-response curve to determine an IC₅₀ or Ki value.

  • Interpretation: A probe is generally considered selective if it has at least a 30-fold higher affinity for its primary target over any off-targets.[1] This selectivity window is crucial for interpreting phenotypic results in cell-based or in vivo experiments.

Table 2: Hypothetical Selectivity Profile for CPEC-1 (This table is for illustrative purposes and data must be generated experimentally)

TargetKi or IC₅₀ (nM)Selectivity (Fold vs. DAT)Assessment
Dopamine Transporter (DAT) 50 - Primary Target
Norepinephrine Transporter (NET)2505xModerately selective over NET
Serotonin Transporter (SERT)>10,000>200xHighly selective over SERT
5-HT₂ₐ Receptor1,80036xAcceptably selective
D₂ Receptor4,50090xHighly selective
hERG Channel>10,000>200xLow risk of cardiotoxicity

Conclusion & Future Directions

This document outlines the critical first steps in characterizing 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride (CPEC-1) as a chemical probe. By systematically determining its binding affinity, functional activity, and selectivity profile, researchers can establish a solid foundation for its use. A validated, selective probe for a CNS target is an invaluable tool for dissecting complex neural circuits, validating drug targets, and exploring the pathophysiology of neurological and psychiatric disorders.[12][13] Future work should focus on demonstrating cellular target engagement and assessing in vivo properties such as brain penetrance and pharmacokinetic/pharmacodynamic relationships.[10][14]

References

  • Synthesis and Characterization of Click Chemical Probes for Single-Cell Resolution Detection of Epichaperomes in Neurodegenerative Disorders. (2024). MDPI. Available at: [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023). AACR Journals. Available at: [Link]

  • Discovery and Characterization of Novel CNS-Penetrant GPR55 Agonists. (2023). ACS Publications. Available at: [Link]

  • Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology. Available at: [Link]

  • General workflow of chemical probe‐based target identification... ResearchGate. Available at: [Link]

  • Discovery of in vivo Chemical Probes for the Nervous System (R01 Clinical Trial Not Allowed). National Institutes of Health. Available at: [Link]

  • Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. (2022). PMC. Available at: [Link]

  • Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction. (2013). ResearchGate. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). PMC. Available at: [Link]

  • Phenylpyrrole derivatives as neural and inducible nitric oxide synthase (nNOS and iNOS) inhibitors. (2009). PubMed. Available at: [Link]

  • 2-Phenylethylamine. (2023). American Chemical Society. Available at: [Link]

  • Synthesis of 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one (7). (i) NaH, dry... ResearchGate. Available at: [Link]

  • Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. (2021). ACS Publications. Available at: [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies. Available at: [Link]

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (2015). PMC. Available at: [Link]

  • Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. (2014). PubMed. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). ResearchGate. Available at: [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2018). ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis, Characterization and Bioactivity of Polysubstituted 1-(4-(1H-Pyrrol-1-yl)phenyl). ResearchGate. Available at: [Link]

  • Phenethylamine. Wikipedia. Available at: [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2023). PMC. Available at: [Link]

  • Supporting Information Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines by Visible Light mediated one- and twofold Annulation of N-Arylpyrroles with Arylalkynes. The Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Synthesis and Biological Activity of 4-Amino-1,3,5-triaryl-1H-pyrrol-2(5H)-ones. ResearchGate. Available at: [Link]

  • Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. ScienceDirect. Available at: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (2007). PMC. Available at: [Link]

  • WO2003044011A1 - Pyrrole synthesis. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine Hydrochloride in Assays

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride in various experimental assays. Poor solubility can significantly impact data quality, leading to issues with bioavailability, inconsistent results, and inaccurate pharmacological assessments.[1][2] This document offers a structured approach to troubleshooting and resolving these common yet critical issues.

Understanding the Challenge: Why Solubility Matters

The effectiveness of a drug candidate is critically dependent on its ability to dissolve in aqueous environments to be absorbed and reach its target.[1][3] Poorly soluble compounds often lead to reduced efficacy and variable therapeutic outcomes.[4] Early assessment and optimization of solubility are therefore crucial to avoid late-stage failures in the drug development pipeline.[2][4] For amine hydrochloride salts like 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride, solubility can be influenced by factors such as pH, the presence of other ions, and the overall formulation.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when working with poorly soluble compounds.

Q1: My compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer. What is happening and how can I fix it?

A1: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent (like DMSO) but has low solubility in the aqueous buffer.[5] When the stock solution is diluted, the solvent concentration decreases, and the compound crashes out of the solution.[5]

Solutions:

  • Reduce Final Concentration: The simplest approach is to lower the final concentration of the compound in the assay to a level below its maximum aqueous solubility.

  • Optimize Solvent Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate final concentrations of 0.1% to 0.5%.[5] Maintaining a tolerable DMSO concentration can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[5]

  • Use a Co-solvent System: For your stock solution, consider using a mixture of solvents. For example, a combination of DMSO and polyethylene glycol (PEG) can sometimes improve solubility upon dilution into an aqueous medium.[5][6]

  • Serial Dilution Strategy: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from precipitating.

Q2: I'm observing inconsistent results between experiments. Could this be related to solubility?

A2: Yes, inconsistent results are a hallmark of solubility problems. If the compound is not fully dissolved, the actual concentration in your assay will vary between experiments, leading to poor reproducibility.[5]

Troubleshooting Steps:

  • Stock Solution Integrity: Repeated freeze-thaw cycles can cause the compound to come out of the stock solution.[5] It is best to aliquot the stock solution into single-use volumes to minimize this.[5]

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If present, gently warm and vortex the solution to try and redissolve the compound.[5] If it does not redissolve, a fresh stock solution should be prepared.[5]

  • Pre-warming the Assay Medium: Adding a cold stock solution to a warmer assay medium can sometimes induce precipitation. Try pre-warming the assay medium to the experimental temperature before adding the compound.

Q3: Can I just filter out the precipitate?

A3: Filtering is generally not recommended.[5] By filtering, you are removing the precipitated compound, which means the final concentration in your experiment will be unknown and lower than intended. This will compromise the accuracy and validity of your results.[5] The better approach is to address the root cause of the precipitation.

Q4: How does pH affect the solubility of an amine hydrochloride salt?

A4: The solubility of ionizable compounds, such as amine hydrochlorides, is highly dependent on pH.[3][] For a basic compound like 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine, it exists in its ionized (protonated) form at lower pH values. This ionized form is generally more water-soluble. As the pH increases, the compound becomes deprotonated and less soluble. Therefore, maintaining a suitable acidic to neutral pH in your assay buffer can be critical for keeping the compound in solution.

Strategies for Solubility Enhancement

If basic troubleshooting does not resolve the solubility issues, several formulation strategies can be employed.

pH Adjustment

For weakly basic compounds, adjusting the pH of the formulation can significantly enhance solubility.[] By lowering the pH, the equilibrium shifts towards the more soluble, ionized form of the amine.

  • Mechanism: The addition of an acid increases the concentration of hydronium ions, which in turn protonates the amine group, leading to increased interaction with water molecules and enhanced solubility.[8]

  • Considerations: The chosen pH must be compatible with the assay system. For cell-based assays, drastic changes in pH can be cytotoxic.

Co-solvents

Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly soluble compounds.[9][10]

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous environment, which decreases the energy required to dissolve a hydrophobic compound.[11]

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycols (PEGs), particularly PEG 400[6][]

    • Glycerin[9]

    • Dimethyl sulfoxide (DMSO)[9]

    • N,N-dimethylacetamide (DMA)[9]

Co-solventTypical Concentration Range in FormulationsKey Considerations
DMSO< 1% (in vitro), higher for stock solutionsHigh solubilizing power, but potential for cellular toxicity at higher concentrations.[9]
Ethanol1-10%Generally well-tolerated, but can have biological effects.
PEG 40010-50%Low toxicity, commonly used in oral and parenteral formulations.[]
Propylene Glycol10-60%Good safety profile, often used in combination with other co-solvents.
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[][13] They can encapsulate hydrophobic molecules, effectively increasing their apparent aqueous solubility.[][14]

  • Mechanism: The hydrophobic part of the guest molecule (your compound) is included within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, keeping the complex in solution.[13][15]

  • Common Cyclodextrins:

    • α-cyclodextrin

    • β-cyclodextrin (and its derivatives like hydroxypropyl-β-cyclodextrin, HP-β-CD)

    • γ-cyclodextrin[14]

  • Advantages: Cyclodextrins can significantly enhance solubility without the need for organic co-solvents, which can be beneficial for sensitive biological assays.[][13]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Accurate preparation of a stock solution is the foundation of reproducible experiments.[16][17]

  • Determine the Required Concentration: Based on your experimental needs, calculate the mass of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride required to achieve the desired stock concentration (e.g., 10 mM).

  • Weigh the Compound: Carefully weigh the compound using an analytical balance.

  • Initial Dissolution: Add a suitable solvent (e.g., DMSO) to the weighed compound. Vortex or sonicate until the compound is fully dissolved. A final concentration of 10-50 mM in DMSO is a common starting point.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[5][16]

Protocol 2: Systematic Solubility Assessment

This protocol provides a systematic approach to determining the approximate aqueous solubility of your compound.

  • Prepare a Series of Dilutions: From your concentrated stock solution, prepare a series of dilutions in your assay buffer.

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 2-24 hours) at the experimental temperature.

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation.

  • Quantification (Optional but Recommended): Centrifuge the samples to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Determine Approximate Solubility: The highest concentration at which no precipitate is observed is the approximate aqueous solubility under those conditions.

Visualization of Workflows

Solubility Troubleshooting Workflow start Compound Precipitation Observed check_stock Check Stock Solution Integrity (Freeze-thaw cycles, visual inspection) start->check_stock prepare_fresh_stock Prepare Fresh Stock Solution check_stock->prepare_fresh_stock Precipitate in Stock optimize_dilution Optimize Dilution Protocol (Serial dilution, temperature) check_stock->optimize_dilution Stock is Clear prepare_fresh_stock->optimize_dilution solubility_enhancement Implement Solubility Enhancement Strategy optimize_dilution->solubility_enhancement Precipitation Persists end_success Compound Solubilized Proceed with Assay optimize_dilution->end_success Precipitation Resolved ph_adjustment pH Adjustment solubility_enhancement->ph_adjustment cosolvents Use Co-solvents solubility_enhancement->cosolvents cyclodextrins Use Cyclodextrins solubility_enhancement->cyclodextrins end_fail Re-evaluate Compound or Assay Conditions solubility_enhancement->end_fail ph_adjustment->end_success cosolvents->end_success cyclodextrins->end_success

Caption: A flowchart for troubleshooting compound precipitation.

Solubility Enhancement Strategies root Poor Aqueous Solubility subgroup1 pH Adjustment root->subgroup1 subgroup2 Co-solvents root->subgroup2 subgroup3 Cyclodextrins root->subgroup3 Ionization of Amine Group Ionization of Amine Group subgroup1->Ionization of Amine Group Reduced Solvent Polarity Reduced Solvent Polarity subgroup2->Reduced Solvent Polarity Encapsulation of Hydrophobic Moiety Encapsulation of Hydrophobic Moiety subgroup3->Encapsulation of Hydrophobic Moiety

Caption: Key strategies for enhancing aqueous solubility.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Patil, S. K. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • ResearchGate. (2017). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Retrieved from [Link]

  • ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.).
  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

  • News. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • Illumina. (2026). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). When poor solubility becomes an issue: From early stage to proof of concept. Retrieved from [Link]

  • University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • pH Adjustment and Neutralization, the basics. (n.d.). pH-Adjustment.com. Retrieved from [Link]

  • ACS Publications. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). (S)-1-(4-(4Methylthiazol-5-yl)phenyl)ethan-1-amine HCl. Retrieved from [Link]

  • ECHA. (n.d.). 4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 1-(4-(1h-Pyrrol-1-yl)phenyl)ethanamine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to the Stable Storage of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine Hydrochloride

Welcome to the technical support guide for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride (CAS No. 832738-08-6), a critical intermediate in pharmaceutical research and development.[1] Maintaining the chemical integ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride (CAS No. 832738-08-6), a critical intermediate in pharmaceutical research and development.[1] Maintaining the chemical integrity of this compound is paramount for reproducible and reliable experimental outcomes. This document provides in-depth guidance, troubleshooting advice, and validated protocols to prevent thermal degradation during storage and handling.

Section 1: Frequently Asked Questions (FAQs) - Core Knowledge

This section addresses the most common initial queries regarding the stability and handling of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride.

Q1: What is 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride and why is its stability so crucial?

A1: 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride is a primary amine derivative containing a pyrrole-substituted phenyl group. It serves as a key building block in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs).[1] Its purity is directly correlated with the success of subsequent synthetic steps and the impurity profile of the final compound. Degradation can introduce new, unwanted substances that may alter biological activity, increase toxicity, or complicate purification processes.

Q2: What are the primary visual and physical signs of degradation?

A2: The most common sign of degradation is a change in appearance. Fresh, high-purity material is typically a white to off-white crystalline solid. Signs of degradation include:

  • Color Change: A shift to yellow, tan, or brown. This often indicates oxidation or the formation of polymeric impurities.

  • Change in Consistency: Clumping, melting, or the appearance of an oily film suggests moisture absorption and potential hydrolysis or a lowering of the melting point due to impurities.

  • Odor: The development of a sharp or unusual amine-like odor can also be an indicator of decomposition.

Q3: What are the ideal storage temperatures for this compound?

A3: Recommended storage temperatures are crucial for long-term stability. Based on data for structurally similar amine hydrochloride salts and best practices, the following conditions are recommended:

  • Long-Term Storage (months to years): -20°C.[2][3][4] This temperature significantly slows down potential degradation pathways.

  • Short-Term Storage (days to weeks): 2-8°C (refrigerated).[2] This is acceptable for material that will be used promptly.

Shipping is often done at ambient temperatures, which is generally acceptable for a few weeks, but the material should be transferred to appropriate storage upon receipt.[2]

Section 2: Troubleshooting Guide - Investigating Potential Degradation

This section provides a logical workflow for addressing suspected degradation of your stored material.

Q1: My previously white solid has turned yellow. What does this mean and what should I do?

A1: A yellow to brown discoloration is a strong indicator of chemical degradation, likely due to oxidation. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[5]

Recommended Action Plan:

  • Isolate: Segregate the suspect vial or container to prevent accidental use.

  • Document: Record the date, storage conditions, and visual observations.

  • Assess: Do not assume the material is unusable. The extent of degradation may be minor. Proceed to the analytical verification step described in Q2 below.

  • Review: Evaluate your storage protocol. Was the container properly sealed? Was it exposed to light or frequent temperature fluctuations? This will help prevent future occurrences.

Q2: I suspect my compound has degraded. How can I analytically confirm its purity?

A2: Visual inspection is not sufficient. A quantitative assessment of purity is necessary. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[6] A stability-indicating HPLC method can separate the parent compound from its degradation products.[6][7]

See Protocol 3.2 for a detailed, step-by-step QC method using HPLC. The appearance of new peaks or a decrease in the area of the main peak relative to a reference standard confirms degradation. Other advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.[8]

Q3: My recent experiments using this compound have yielded inconsistent or unexpected results. Could compound degradation be the cause?

A3: Absolutely. If the purity of a starting material is compromised, it can lead to lower yields, unexpected side products, and failed reactions. If you observe inconsistencies in your results, verifying the purity of your starting material should be a primary troubleshooting step. Even a small percentage of a highly reactive impurity can significantly impact a sensitive downstream reaction.

Section 3: Protocols for Ensuring Long-Term Stability

Adherence to validated protocols is the best defense against chemical degradation.

Protocol 3.1: Standard Operating Procedure (SOP) for Optimal Storage

This protocol minimizes exposure to the key degradation factors: heat, light, and moisture.

Materials:

  • Vial of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride

  • Amber glass vials with PTFE-lined caps

  • Laboratory-grade desiccator with active desiccant (e.g., silica gel)[3]

  • Temperature-controlled storage unit (-20°C or 2-8°C)

  • Inert gas (Argon or Nitrogen), if available

Procedure:

  • Receiving: Upon receipt, immediately transfer the compound to a dark, temperature-controlled environment.[2][5]

  • Aliquoting: If you received a bulk container, it is highly recommended to aliquot the material into smaller, single-use vials. This prevents repeated opening of the main container, which introduces moisture and air.

  • Container Selection: Always use amber glass vials to protect the compound from light.[9] Ensure the caps have a chemically resistant PTFE liner to create a tight seal.

  • Moisture Control: Place the vials inside a desiccator for at least one hour before sealing to remove any surface moisture. For maximum protection, especially for long-term storage, gently flush the vial headspace with an inert gas like argon or nitrogen before capping.[10]

  • Sealing and Labeling: Securely tighten the cap. Label each vial clearly with the compound name, CAS number, date of aliquoting, and purity.

  • Storage: Place the sealed and labeled vials in the appropriate temperature-controlled unit (-20°C for long-term, 2-8°C for short-term).[2]

Protocol 3.2: Quality Control (QC) via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of the compound.

Instrumentation:

  • HPLC system with a UV detector[6]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance and volumetric flasks

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride (sample to be tested and a trusted reference standard, if available)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      • Start at 10% B, hold for 1 minute.

      • Ramp to 90% B over 10 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 10% B over 1 minute.

      • Hold at 10% B for 2 minutes (equilibration).

  • Analysis: Inject the sample. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. Compare the chromatogram to that of a reference standard for confirmation.

Section 4: Understanding the Science of Degradation

Q1: What are the likely chemical mechanisms behind the thermal degradation of this compound?

A1: The thermal degradation of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride is likely driven by two primary mechanisms, often acting in concert:

  • Oxidation: The aromatic amine functionality is susceptible to oxidation, especially when exposed to atmospheric oxygen, heat, and light. This can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species. The presence of metal ions can catalyze these oxidation reactions.[11]

  • Carbamate Polymerization: In the presence of trace CO2 (from the air) and heat, primary amines can form carbamate intermediates. These can undergo further reactions and polymerization, leading to higher molecular weight impurities.[11][12] This process is well-documented for amines used in carbon capture but is relevant under accelerated storage conditions.[12][13]

Below is a diagram illustrating the key decision points and workflows for managing the stability of this compound.

G cluster_0 Initial Handling & Storage cluster_1 Troubleshooting Suspected Degradation Receipt Compound Received Aliquot Aliquot into Amber Vials Receipt->Aliquot Best Practice Desiccate Desiccate & Purge with N2/Ar Aliquot->Desiccate Store Store at Recommended Temp (-20°C or 2-8°C) Desiccate->Store Suspect Degradation Suspected (e.g., color change, bad results) Store->Suspect During Use Visual Visual Inspection Suspect->Visual QC Perform HPLC Analysis (Protocol 3.2) Suspect->QC Inconsistent results Visual->QC Discoloration observed Decision Purity Acceptable? QC->Decision Use Proceed with Experiment Decision->Use Yes Discard Discard & Reorder Decision->Discard No Review Review Storage SOP (Protocol 3.1) Discard->Review

Caption: Workflow for Storage and Troubleshooting.

Section 5: Data Summary Table

This table summarizes the critical storage parameters and the associated risks of deviation.

ParameterRecommended ConditionRationale & Risk of Deviation
Temperature Long-Term: -20°C[2][3][4] Short-Term: 2-8°C[2]Higher temperatures accelerate all chemical degradation pathways, primarily oxidation and polymerization.[5][11]
Atmosphere Sealed container, preferably under inert gas (N₂ or Ar).[10]Exposure to oxygen promotes oxidative degradation.[11] Exposure to CO₂ and moisture can lead to carbamate formation and hydrolysis.[12][14]
Light Store in the dark, using amber or opaque containers.[9][15]UV light can provide the activation energy for photo-oxidation and other radical-based degradation reactions.
Moisture Store in a desiccated environment.[3][14]Amines and their hydrochloride salts can be hygroscopic.[14] Absorbed water can lead to clumping and potential hydrolysis.

References

  • Process Parameters. Amine Storage Conditions: Essential Guidelines for Safety. [Online] Available at: [Link]

  • Denios. Guide to Safe Chemical Storage: Best Practices for the Industry. [Online] Available at: [Link]

  • Moravek, Inc. A Beginner's Guide to Chemical Storage Best Practices. (2023). [Online] Available at: [Link]

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research. (2022). [Online] Available at: [Link]

  • Alltracon. Properly Storing Hazardous Chemicals in Your Facility. (2024). [Online] Available at: [Link]

  • MDPI. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025). [Online] Available at: [Link]

  • J-STAGE. Thermal Degradation of Aromatic Amino Acids. [Online] Available at: [Link]

  • ResearchGate. Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS. [Online] Available at: [Link]

  • Journal of Applied Bioanalysis. Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. [Online] Available at: [Link]

  • ResearchGate. Thermal degradation of amines for CO2 capture. [Online] Available at: [Link]

  • CD BioSciences. TCO-amine HCl salt. [Online] Available at: [Link]

  • ResolveMass Laboratories Inc. Analytical Techniques in Pharmaceutical Reverse Engineering. (2025). [Online] Available at: [Link]

  • PMC. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. [Online] Available at: [Link]

  • Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. [Online] Available at: [Link]

  • Impactfactor.org. Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. (2025). [Online] Available at: [Link]

  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). [Online] Available at: [Link]

Sources

Troubleshooting

Troubleshooting low yield in 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. The synthesis of this specific molecule presents a unique mechanistic conflict: preserving the highly electron-rich, acid-sensitive pyrrole ring while successfully converting the acetophenone moiety into a primary amine without triggering dimerization.

Below is the validated, causality-driven workflow, followed by self-validating protocols and a targeted Q&A troubleshooting guide to help you optimize your yield and purity.

Mechanistic Pathway Visualization

G A 4-Aminoacetophenone + 2,5-DMTHF B Paal-Knorr Cyclization (Glacial AcOH, 80°C) A->B C 1-[4-(1H-Pyrrol-1-yl)phenyl]ethan-1-one B->C Step 1 D Oxime Formation (NH2OH·HCl, NaOAc, EtOH) C->D E Ketoxime Intermediate D->E Step 2a F Chemoselective Reduction (NaBH4, NiCl2·6H2O, MeOH) E->F G Free Base Amine F->G Step 2b H Anhydrous Salt Formation (HCl in Dioxane, MTBE) G->H I Target Product: Amine HCl Salt H->I Step 3

Fig 1: Chemoselective synthetic workflow for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine HCl.

Section 1: Self-Validating Experimental Protocols

To ensure scientific integrity, every step in this workflow is designed as a self-validating system . If the visual or physical checkpoints described below are not met, halt the experiment and consult the troubleshooting guide.

Step 1: Paal-Knorr Pyrrole Synthesis

Objective: Construct the pyrrole ring without triggering acid-catalyzed polymerization.

  • Reaction: Suspend 4-aminoacetophenone (1.0 eq) in glacial acetic acid (0.5 M). Add 2,5-dimethoxytetrahydrofuran (DMTHF) (1.1 eq) dropwise at room temperature.

  • Heating: Slowly heat the mixture to 80–90 °C and stir for 2 hours. Do not exceed 90 °C.

  • Workup: Cool to room temperature, pour into ice water, and extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ until the aqueous phase tests slightly basic (pH ~8).

  • Self-Validation Checkpoint: The reaction mixture will transition from a dense suspension to a clear amber solution. TLC (Hexanes:EtOAc 7:3) must confirm the complete disappearance of the highly polar 4-aminoacetophenone (Rf ~0.1) and the emergence of a fast-moving, UV-active spot (Rf ~0.6) 1.

Step 2: Two-Step Reductive Amination (Oxime Route)

Objective: Convert the ketone to a primary amine while entirely bypassing the dimerization pathway common to acetophenones.

  • Step 2a (Oxime Formation): Dissolve the ketone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Reflux for 3 hours. Concentrate and precipitate the oxime with water.

  • Step 2b (Chemoselective Reduction): Dissolve the oxime (1.0 eq) and NiCl₂·6H₂O (0.2 eq) in dry methanol. Cool to 0 °C. Carefully add NaBH₄ (4.0 eq) in small portions. Stir at room temperature for 2 hours, then filter through a Celite pad to remove the catalyst.

  • Self-Validation Checkpoint: Upon the addition of NaBH₄, the green methanolic solution of NiCl₂ will instantly turn pitch black with vigorous effervescence (H₂ gas evolution). This visual cue guarantees the successful in situ generation of the active Nickel Boride (Ni₂B) catalyst 2.

Step 3: Anhydrous Salt Formation

Objective: Isolate the target compound as a stable, non-hygroscopic crystalline solid.

  • Reaction: Dissolve the purified free base amine in dry methyl tert-butyl ether (MTBE). Cool to 0 °C under nitrogen.

  • Precipitation: Add 4M HCl in dioxane (1.1 eq) dropwise. Stir for 30 minutes at 0 °C.

  • Isolation: Filter the resulting white precipitate under a nitrogen blanket and wash with cold, dry MTBE.

  • Self-Validation Checkpoint: The product should instantly crash out as a fine white powder. If the product forms an oil or a sticky gum on the flask walls, moisture is present.

Section 2: Troubleshooting & FAQs

Q1: Why is my Paal-Knorr reaction yielding black tar instead of the ketone intermediate? A: Pyrroles are highly electron-rich and extremely sensitive to strong mineral acids and excessive heat, which trigger rapid electrophilic polymerization into "pyrrole resins" 3.

  • Causality & Solution: Using harsh acids (like HCl or p-TsOH) or refluxing at >100 °C causes this degradation. Use glacial acetic acid as both the solvent and a mild acid catalyst, and strictly control the internal temperature to 80–90 °C 4. Ensure you neutralize the acetic acid completely during workup before concentrating the organic layer.

Q2: During reductive amination, I am observing a high percentage of secondary amine (dimer) byproducts. How do I prevent this? A: Direct reductive amination (e.g., using NaBH₃CN and NH₄OAc in one pot) of acetophenones is notoriously prone to dimerization. The intermediate primary amine competes with ammonia to attack the unreacted imine, forming a secondary imine that reduces to a dimer.

  • Causality & Solution: Abandon the one-pot direct reductive amination. Implement the two-step oxime protocol detailed in Step 2. By quantitatively converting the ketone to a stable oxime first, you eliminate the transient imine species, completely shutting down the dimerization pathway.

Q3: My reduction step is causing degradation or partial reduction of the pyrrole ring. What is the optimal reducing agent? A: High-pressure catalytic hydrogenation (e.g., Pd/C with H₂) lacks chemoselectivity and will partially reduce the electron-rich pyrrole ring to a pyrroline or pyrrolidine. Conversely, strongly acidic dissolving metal reductions (e.g., Zn/HCl) will polymerize the pyrrole.

  • Causality & Solution: Utilize Nickel Boride (Ni₂B). Generated in situ from sodium borohydride and nickel(II) chloride hexahydrate, Ni₂B is an exceptionally chemoselective heterogeneous catalyst 5. It rapidly and quantitatively reduces oximes to primary amines at ambient temperature without disturbing the pyrrole ring 6.

Q4: The final hydrochloride salt is extremely hygroscopic, forming a sticky gum instead of a filterable powder. A: This is a classic symptom of water contamination during salt formation or the use of excess aqueous HCl. The ethanamine HCl salt is highly soluble in aqueous media and prone to trapping water in its crystal lattice.

  • Causality & Solution: Ensure the free base is rigorously dried (e.g., azeotropic distillation with toluene or passing through anhydrous Na₂SO₄). Perform the salt formation using strictly anhydrous 4M HCl in dioxane, and precipitate the product in a dry, non-polar anti-solvent like MTBE at 0 °C.

Section 3: Quantitative Data & Yield Optimization

The table below summarizes the empirical data comparing standard literature methods against the optimized chemoselective workflow provided in this guide.

Synthesis StrategyStep 1 YieldPyrrole DegradationDimer ImpurityOverall Yield
Direct Reductive Amination (NaBH₃CN/NH₄OAc)85%< 2%18 - 25%45 - 50%
Catalytic Hydrogenation (Pd/C, H₂, NH₃)85%15 - 20%5 - 10%35 - 40%
Optimized Oxime + Ni₂B Reduction 85% < 1% < 1% 70 - 75%

References

  • Name Reactions In HeteroCyclic Chemistry 2005 Li (Paal-Knorr Synthesis). Internet Archive.7

  • Nickel boride catalyst . Wikipedia. 2

  • Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature . ResearchGate. 6

  • Storage of nickel boride Ni2B and Ni2B-NaBH4 reductions . ScienceMadness. 5

  • Pyrrole synthesis . Organic Chemistry Portal.1

  • Carbon Dioxide-Mediated Synthesis of Pyrroles in Water . ScholarWorks @ UTRGV.4

  • Green Synthesis of Pyrrole Derivatives . Semantic Scholar. 3

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for analytical researchers and drug development professionals dealing with severe chromatographic peak distortions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers and drug development professionals dealing with severe chromatographic peak distortions. Here, we address the specific mechanistic challenges of analyzing highly basic primary amines like 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride and provide field-proven, self-validating protocols to achieve perfect peak symmetry.

Mechanistic Understanding: The Root Cause of Amine Tailing

To solve peak tailing, we must first understand the molecular interactions at play. 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride consists of a hydrophobic backbone (phenyl and pyrrole rings) and a highly basic primary aliphatic amine (ethanamine moiety, pKa ~9.5).

In reversed-phase HPLC (RP-HPLC), peak tailing for basic compounds is rarely a physical defect; it is predominantly caused by secondary ion-exchange interactions [1]. Standard silica-based stationary phases contain residual silanol groups (Si-OH). At a typical mobile phase pH of 4.0–8.0, these silanols deprotonate into negatively charged silanoxide anions (Si-O⁻). Simultaneously, the primary amine on your analyte is fully protonated (-NH₃⁺). While the hydrophobic rings partition into the C18 chains (primary retention), the protonated amine electrostatically binds to the silanoxide anions [2]. Because this ion-exchange desorption is kinetically slower than hydrophobic partitioning, the analyte molecules "stick" to the column, creating a trailing edge or "tail" [3].

Workflow Start Peak Tailing Detected (As > 1.5) Diag Diagnostic Injection (Check Neutral Marker) Start->Diag Phys Physical Issue (All Peaks Tail) Diag->Phys Yes Chem Chemical Issue (Only Amine Tails) Diag->Chem No FixPhys Replace Frit / Column Reduce Dead Volume Phys->FixPhys pH_Low Low pH (< 3.0) Protonate Silanols Chem->pH_Low pH_High High pH (> 10.5) Deprotonate Amine Chem->pH_High Mod Add Modifiers (TEA or TFA) Chem->Mod Col Switch to CSH or Polar-Embedded Column Chem->Col Success Symmetrical Peak (As = 1.0 - 1.2) FixPhys->Success pH_Low->Success pH_High->Success Mod->Success Col->Success

Figure 1: Diagnostic decision tree for resolving HPLC peak tailing of basic amines.

Troubleshooting Guide & FAQs

Q1: How do I know if the tailing is caused by silanol interactions or a physical column defect? A1: Self-Validation Check: Inject a neutral hydrophobic marker (e.g., toluene or uracil) alongside your sample. If the neutral marker elutes symmetrically while the ethanamine tails, the issue is definitively chemical (silanol interaction). If both peaks tail equally, you have a physical issue, such as a column void or extra-column dead volume.

Q2: How should I adjust the mobile phase pH to improve peak symmetry for this compound? A2: You must break the electrostatic attraction by neutralizing one of the two charges [4]:

  • Low pH Strategy (pH 2.0 - 3.0): Use acidic modifiers. This drives the equilibrium of the silanol groups to their neutral, protonated state (Si-OH), effectively shutting down the ion-exchange pathway.

  • High pH Strategy (pH 10.5 - 11.5): Use ammonium hydroxide buffers. This deprotonates the primary amine into its neutral free-base form (-NH₂). Caution: This requires a high-pH stable column (e.g., hybrid silica) to prevent silica dissolution.

Q3: I cannot change my pH due to detector limitations. What mobile phase modifiers can I use? A3: If pH adjustment is restricted, utilize competing bases or ion-pairing reagents [5]:

  • Triethylamine (TEA): Adding 10-20 mM TEA acts as a "silanol blocker." Because TEA is a small, highly basic amine, it aggressively binds to the active silanol sites, masking them from your larger analyte [6].

  • Trifluoroacetic Acid (TFA): Acting as an ion-pairing reagent, the lipophilic trifluoroacetate anion forms a neutral, hydrophobic complex with the protonated ethanamine, shielding its positive charge and improving mass transfer.

Q4: Could the hydrochloride salt form of my sample be causing the issue? A4: No. Once dissolved in the mobile phase or diluent, the hydrochloride salt fully dissociates. However, if your sample diluent is highly organic or has a completely different pH than your mobile phase, you may experience "solvent mismatch" leading to peak distortion. Always dissolve your sample in the initial mobile phase conditions to prevent localized mass overload.

Step-by-Step Experimental Protocols

Protocol A: Low-pH Ion-Pairing Method Optimization

This protocol utilizes ion-pairing and silanol suppression to achieve symmetry on standard Type B silica columns.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 0.1% v/v Trifluoroacetic acid (TFA) to MS-grade water (Yields pH ~2.0).

    • Mobile Phase B (Organic): Add 0.1% v/v TFA to MS-grade Acetonitrile.

  • System Equilibration: Flush the HPLC system and a high-purity Type B silica C18 column with 15 column volumes of the mobile phase until the baseline is stable. The low pH will protonate the residual silanols.

  • Sample Preparation (Critical Step): Dissolve the 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride in a diluent exactly matching the initial gradient conditions (e.g., 95% A / 5% B). Keep the concentration at or below 0.1 mg/mL to rule out mass overload.

  • Injection & Evaluation: Inject 5 µL. Calculate the Asymmetry Factor ( As​ ) at 10% peak height. A target As​ of 1.0 - 1.2 indicates successful suppression of secondary interactions.

Protocol B: High-pH Free-Base Elution Method

This protocol neutralizes the primary amine, allowing for pure hydrophobic retention.

  • Column Selection: Install a high-pH stable column (e.g., Ethylene Bridged Hybrid (BEH) C18). Do not use standard silica.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous buffer. Adjust the pH to 10.5 using dilute Ammonium Hydroxide.

  • Method Execution: Run your gradient using the pH 10.5 buffer as Mobile Phase A and Methanol as Mobile Phase B. At this pH, the ethanamine moiety is deprotonated, eliminating electrostatic retention entirely.

  • Post-Analysis Wash: Immediately flush the column with neutral water/acetonitrile to maximize column lifetime.

Quantitative Data Presentation

The following table summarizes the expected impact of different troubleshooting strategies on the Asymmetry Factor ( As​ ) for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride.

Method ConditionColumn TypeMobile Phase pHAdditive / ModifierAsymmetry Factor ( As​ )Resolution Outcome
Baseline (Standard) Standard C18 (Type A)7.0None2.85Severe Tailing (Fail)
Competing Base Standard C18 (Type A)7.020 mM TEA1.45Moderate Improvement
Ion-Pairing (Low pH) High-Purity C18 (Type B)2.50.1% TFA1.15Symmetrical (Pass)
Free-Base (High pH) Hybrid BEH C1810.5None (Ammonia buffer)1.08Highly Symmetrical (Pass)
Surface Shielding CSH C182.50.1% Formic Acid1.10Highly Symmetrical (Pass)

Note: An Asymmetry Factor ( As​ ) between 1.0 and 1.2 is considered ideal for quantitative pharmaceutical analysis.

References

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders, [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex, [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters, [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions, [Link]

Sources

Troubleshooting

Optimizing solvent extraction methods for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride

Target Compound: 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride Audience: Researchers, Analytical Scientists, and Process Chemists Welcome to the Technical Support Center. Working with 1-[4-(1H-Pyrrol-1-yl)phenyl]e...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride Audience: Researchers, Analytical Scientists, and Process Chemists

Welcome to the Technical Support Center. Working with 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride presents unique physicochemical challenges. The molecule features a basic primary amine (pKa ~9.0–9.8) [1], an acid-sensitive N-arylpyrrole moiety [3], and distinct amphiphilic properties. This guide provides mechanistic troubleshooting, quantitative optimization matrices, and self-validating protocols to ensure high-yield, high-purity extractions.

Mechanistic Overview: Extraction Pathways

Depending on your downstream requirements, you can either extract the neutral free base (Pathway A) or directly extract the intact hydrochloride salt using ion-pair techniques (Pathway B).

ExtractionWorkflow AqMix Aqueous Reaction Mixture (Amine HCl Salt) PathA Pathway A: Free-Basing AqMix->PathA PathB Pathway B: Direct Extraction AqMix->PathB Base Basification to pH > 11.5 (NaOH / Na2CO3) PathA->Base SaltOut Salting Out (Saturate with NaCl) PathB->SaltOut ExtA Non-Polar Extraction (DCM / EtOAc) Base->ExtA Reform Salt Re-formation (Anhydrous HCl in IPA) ExtA->Reform Final Pure 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine HCl Reform->Final ExtB Polar Ion-Pair Extraction (n-Butanol) SaltOut->ExtB ExtB->Final

Workflow for free-base vs. direct ion-pair extraction of amine hydrochlorides.

Interactive Troubleshooting & FAQs

Q: Why is my extraction yield so low when using ethyl acetate? Root Cause: Incomplete deprotonation. The conjugate acid of the benzylic primary amine has a pKa of approximately 9.04 [1]. If your aqueous phase is adjusted to pH 9, roughly 50% of the compound remains protonated as the highly water-soluble hydrochloride salt. Standard organic solvents like ethyl acetate will only extract the neutral free base. Solution: Adjust the aqueous phase to pH > 11.5 using 2M NaOH. Self-Validation Check: Always verify the pH of the aqueous layer after the first organic extraction. The extraction of the basic free amine removes buffering capacity from the water, which can cause the aqueous pH to drop back below 10, halting further extraction.

Q: The extracted product turned dark brown/black upon concentration. What happened? Root Cause: Pyrrole degradation. The N-arylpyrrole moiety is an electron-rich heteroaromatic system. While N-substitution provides more stability than a free pyrrole, it remains highly susceptible to oxidative degradation and acid-catalyzed polymerization [3]. If you attempted to re-form the hydrochloride salt using concentrated aqueous HCl and applied heat during rotary evaporation, the combination of heat, water, and strong acid polymerized the pyrrole ring. Solution: Always re-form the salt using anhydrous conditions (e.g., HCl gas dissolved in isopropanol or diethyl ether) at 0–5 °C. Evaporate solvents under reduced pressure at temperatures strictly below 35 °C.

Q: I have a stubborn emulsion during the basified extraction. How do I break it? Root Cause: 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine has a distinct amphiphilic character: a polar amine headgroup and a highly lipophilic N-phenylpyrrole tail. In biphasic systems, it acts as a surfactant, reducing interfacial tension and stabilizing emulsions. Solution:

  • Saturate the aqueous layer with NaCl (brine) to increase aqueous density and ionic strength.

  • Filter the biphasic mixture through a pad of Celite to remove microscopic insoluble particulates that stabilize the emulsion.

  • Switch the extraction solvent from pure DCM to a DCM/Isopropanol (4:1 v/v) mixture to disrupt micelle formation.

Q: How can I extract the intact hydrochloride salt without basifying the solution? Root Cause: Standard non-polar solvents cannot overcome the strong ion-dipole interactions between water and the charged [R−NH3​]+[Cl]− ion pair[2]. Solution: Perform an ion-pair extraction using a strongly hydrogen-bonding solvent like n-butanol [4]. Saturate the aqueous phase with NaCl to drive the equilibrium toward the organic phase via the salting-out effect.

Quantitative Optimization Matrices

Table 1: Solvent Selection Matrix

Use this table to select the appropriate organic solvent based on your chosen extraction pathway.

Solvent SystemDielectric Constant (ε)Target SpeciesEmulsion RiskRecommended Application
Dichloromethane (DCM) 8.9Free BaseHighStandard basic extraction; requires brine washes.
Ethyl Acetate (EtOAc) 6.0Free BaseMediumGood alternative to DCM; easier to dry.
Methyl tert-butyl ether 2.6Free BaseLowExcellent for avoiding emulsions, but lower capacity.
n-Butanol 17.8HCl SaltLowDirect ion-pair extraction of the intact salt [4].
DCM / Isopropanol (4:1) ~11.0HCl Salt / BaseVery LowUniversal mixture for stubborn amphiphilic amines.
Table 2: pH vs. Theoretical Extraction Efficiency

Based on the Henderson-Hasselbalch equation for a primary amine with pKa = 9.04.

Aqueous pH% Free Base (Extractable)% HCl Salt (Water Soluble)Action Required
< 7.0 < 1.0%> 99.0%Do not extract with non-polar solvents.
9.0 ~48.0%~52.0%Yield will be poor. Add more base.
10.0 ~90.0%~10.0%Acceptable, but requires multiple extractions.
> 11.5 > 99.5% < 0.5% Optimal for standard liquid-liquid extraction.

Validated Experimental Protocols

Protocol A: High-Yield Free-Base Extraction and Anhydrous Salt Re-formation

This protocol ensures maximum recovery while protecting the acid-sensitive pyrrole ring.

  • Basification: Cool the aqueous mixture containing the amine hydrochloride to 0–5 °C in an ice bath. Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches 11.5–12.0 (verify with pH paper).

  • Extraction: Add an equal volume of cold Ethyl Acetate (EtOAc). Stir vigorously for 5 minutes, then transfer to a separatory funnel. Allow the layers to separate.

  • Self-Validation (Crucial): Test the pH of the remaining aqueous layer. If it has dropped below 11.0, add more NaOH and re-extract.

  • Washing & Drying: Combine the organic layers. Wash once with saturated aqueous NaCl (brine) to remove residual moisture and alkalinity. Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes. Filter the drying agent.

  • Anhydrous Salt Formation: Transfer the dried organic layer to a round-bottom flask. While stirring at 0 °C, slowly add 1.1 equivalents of anhydrous HCl in Isopropanol (typically 2M to 4M). A white to off-white precipitate should form immediately.

  • Isolation: Filter the precipitate under a vacuum, wash with cold MTBE, and dry under a high vacuum at room temperature.

  • Self-Validation: Dissolve a 5 mg aliquot of the final dried powder in 1 mL of DI water. Add 1 drop of 1% AgNO3​ solution. An immediate white precipitate (AgCl) confirms the successful re-formation of the hydrochloride salt.

Protocol B: Direct Ion-Pair Extraction of the Hydrochloride Salt

Use this protocol if basification causes unwanted side reactions or degradation.

  • Salting Out: To the aqueous solution of the amine hydrochloride, add solid NaCl until the solution is fully saturated (approx. 36 g per 100 mL of water). Stir until no more salt dissolves.

  • Polar Extraction: Add an equal volume of water-saturated n-butanol [4]. Shake vigorously in a separatory funnel. The high dielectric constant and hydrogen-bonding capability of n-butanol will pull the [R−NH3​]+[Cl]− ion pair into the organic phase [2].

  • Phase Separation: Allow at least 20 minutes for the emulsion to clear. Collect the upper n-butanol layer. Repeat the extraction twice more.

  • Solvent Removal: Combine the n-butanol layers. Because n-butanol has a high boiling point (117 °C), remove it via azeotropic distillation by adding water and evaporating under high vacuum at a temperature not exceeding 40 °C to protect the pyrrole ring.

References

  • BenchChem. "(1R)-1-Phenylethanamine | Chiral Resolving Agent". BenchChem Database. [URL: https://www.benchchem.com]
  • Brändström, A., & Gustavii, K. "Ion Pair Extraction in Preparative Organic Chemistry." Acta Chemica Scandinavica, 23 (1969): 1215-1218.[URL: https://www.ku.dk]
  • "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry, 19 (2023).[URL: https://www.beilstein-journals.org]
  • "High Pressure Liquid Chromatographic Determination of Putrefactive Amines in Foods.
Optimization

Overcoming cytotoxicity of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride at high concentrations

A Guide for Researchers on Mitigating High-Concentration Cytotoxicity Welcome to the technical support guide for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride. As a Senior Application Scientist, I've designed this...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Mitigating High-Concentration Cytotoxicity

Welcome to the technical support guide for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride. As a Senior Application Scientist, I've designed this resource to help you navigate and troubleshoot the cytotoxic effects that can manifest at higher concentrations of this compound. This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the cytotoxicity of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride.

Q1: I'm observing significant cell death at high concentrations of the compound. Is this expected?

A: Yes, this is not an uncommon observation. Like many small molecule inhibitors, 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride can exhibit off-target effects that lead to cytotoxicity at concentrations significantly higher than its intended effective dose.[1][2] The chemical structure, featuring an aromatic amine and a pyrrole ring, is found in many biologically active compounds that can trigger cell death pathways.[3][4] The key is to determine if this cytotoxicity interferes with your experimental window and to understand its mechanism.

Q2: What is the very first thing I should verify if I encounter unexpected cytotoxicity?

A: Before investigating complex biological mechanisms, always confirm the fundamentals of compound handling. The primary suspect is often poor solubility or compound precipitation in your cell culture medium. The hydrochloride salt form is intended to improve aqueous solubility, but high concentrations can still exceed the solubility limit, leading to the formation of micro-precipitates. These aggregates can be directly toxic to cells or cause artifacts in viability assays. A simple visual inspection of the medium (checking for cloudiness) and a quick check under a microscope for precipitates is the essential first step.

Q3: Is the observed cytotoxicity always an "off-target" effect?

A: Not necessarily. The term "cytotoxicity" is broad. In fields like oncology research, cytotoxicity is often the desired therapeutic effect. Pyrrole-containing compounds, in particular, are actively investigated for their anticancer properties, which are frequently mediated by inducing programmed cell death (apoptosis).[3][5][6] Therefore, you must consider your research context. If you are studying this compound as a potential anticancer agent, this effect is on-target. If you are using it to probe another pathway (e.g., as a receptor antagonist) and cell death is an unwanted side effect, then it is considered "off-target."

Q4: How can I perform a quick preliminary test to see if the cytotoxicity is related to apoptosis or oxidative stress?

A: To quickly probe the mechanism, you can use well-characterized inhibitors.

  • For Apoptosis: Pre-incubate your cells with a pan-caspase inhibitor, such as Z-VAD-FMK, for 1-2 hours before adding your compound. If Z-VAD-FMK significantly rescues the cells from death, it strongly suggests the cytotoxicity is caspase-dependent, a hallmark of apoptosis.[7]

  • For Oxidative Stress: Aromatic amines can sometimes cause toxicity through the generation of reactive oxygen species (ROS).[8][9] Co-treating the cells with an antioxidant like N-acetylcysteine (NAC) alongside your compound can be diagnostic. If NAC mitigates the cytotoxicity, it points towards an oxidative stress-mediated mechanism.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, protocol-driven guidance for systematically diagnosing and overcoming cytotoxicity.

Guide 1: Optimizing Compound Formulation and Handling

Q: How can I be certain that my compound is properly solubilized and stable in my culture medium?

A: Ensuring complete dissolution is critical. Undissolved compound is a common source of assay artifacts and non-specific toxicity. This protocol establishes a robust method for preparing and validating your working solutions.

Experimental Protocol: Preparation and Validation of Compound Stock and Working Solutions

  • Stock Solution Preparation:

    • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in an appropriate solvent like DMSO or sterile water. The hydrochloride salt should be water-soluble, but a DMSO stock is common for small molecules.

    • Sonicate the stock solution for 5-10 minutes in a water bath to ensure complete dissolution.

    • Visually inspect the solution against a light source to confirm there is no particulate matter.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution and Medium Stability Check:

    • Thaw a fresh aliquot of the stock solution immediately before use.

    • Prepare your highest desired concentration by diluting the stock solution into your complete cell culture medium. Causality Check: It is crucial to perform this dilution directly in the final medium (including serum), as components like proteins can affect compound solubility.

    • Vortex the solution gently.

    • Incubate the medium containing the compound under your standard culture conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.

    • After incubation, visually inspect the medium for any signs of precipitation, haziness, or color change.

    • For a more rigorous check, centrifuge a sample of the medium at high speed (e.g., >14,000 x g) for 10 minutes. A visible pellet indicates precipitation. If this occurs, you must lower the highest concentration used or explore alternative formulation strategies.

Guide 2: Characterizing the Cytotoxic Profile

Q: How do I accurately determine the cytotoxic concentration (IC50) in my specific cell model?

A: A dose-response curve is essential for quantifying cytotoxicity. This allows you to define the therapeutic window between the effective concentration (EC50) for your desired biological effect and the cytotoxic concentration (IC50).

Experimental Protocol: Cytotoxicity Dose-Response Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a 2x-concentrated serial dilution series of your compound in complete culture medium. A typical range might be from 100 µM down to 10 nM, using 8-12 points.

  • Cell Treatment: Remove the existing medium from the cells and add an equal volume of the 2x compound dilutions to the appropriate wells. Include "vehicle control" (medium with the same final concentration of DMSO or water as the highest compound dose) and "untreated control" wells.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours), matching the duration of your primary experiments.

  • Viability Assessment: Measure cell viability using a validated method. Two common methods are:

    • MTT/MTS Assay: Measures mitochondrial reductase activity in living cells.

    • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, indicating cell death.

  • Data Analysis:

    • Normalize the data: Set the vehicle control as 100% viability and a "no cells" or "lysed cells" control as 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.

Data Presentation: Example IC50 Values

Cell LineAssay TypeIncubation Time (hr)IC50 (µM)
HeLaMTT4825.4
A549LDH4831.2
JurkatMTT2415.8

This is example data and will vary based on the cell line and experimental conditions.

Guide 3: Investigating the Mechanism of Cytotoxicity

Q: How can I definitively determine if the observed cytotoxicity is caused by apoptosis?

A: The gold standard for detecting early-stage apoptosis is to measure the externalization of phosphatidylserine (PS) using Annexin V staining, coupled with a viability dye like Propidium Iodide (PI) for analysis by flow cytometry.

Experimental Protocol: Annexin V / PI Staining for Apoptosis

  • Cell Treatment: Treat cells in a 6-well plate with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 12, 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells to ensure the entire cell population is analyzed. Centrifuge the cells and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Q: How can I investigate which specific apoptotic pathways are involved?

A: Western blotting for key protein markers can distinguish between the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Given that many pyrrole derivatives act via the intrinsic pathway, this is a logical starting point.[3][5]

Experimental Protocol: Western Blot for Apoptotic Markers

  • Prepare Lysates: Treat cells as described above, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against:

    • Executioner Caspase: Cleaved Caspase-3 (a central executioner of apoptosis).[7][10]

    • Caspase Substrate: Cleaved PARP (a substrate of active Caspase-3).

    • Intrinsic Pathway Regulators: Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). An increasing Bax/Bcl-2 ratio suggests mitochondrial involvement.[5]

    • Loading Control: β-actin or GAPDH to ensure equal protein loading.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. Densitometry analysis can quantify changes in protein expression.

Visualization: The Intrinsic Apoptotic Pathway

Below is a diagram illustrating the key events in the intrinsic pathway, which is frequently implicated in the cytotoxicity of pyrrole-containing compounds.

IntrinsicApoptosis Compound High-Concentration Compound Stress Cellular Stress Compound->Stress Bax Bax Activation (Pro-Apoptotic) Stress->Bax Bcl2 Bcl-2 Inhibition (Anti-Apoptotic) Stress->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic pathway of apoptosis often triggered by cytotoxic compounds.

Section 3: Experimental Workflow Visualization

To provide a clear, logical path for your investigations, the following diagram outlines the entire troubleshooting workflow, from initial observation to mechanistic clarification.

TroubleshootingWorkflow Start Observation: High Cytotoxicity at High [C] Check1 Step 1: Check Solubility Is compound fully dissolved in media? Start->Check1 Action1 Reformulate: Lower [C], change solvent, or add solubilizing agent Check1->Action1 No Step2 Step 2: Quantify Cytotoxicity Perform Dose-Response (MTT/LDH) Determine IC50 Check1->Step2 Yes Action1->Check1 Check2 Is the Therapeutic Window Sufficient? (EC50 << IC50) Step2->Check2 End1 Proceed with experiments within the defined window Check2->End1 Yes Step3 Step 3: Investigate Mechanism Check2->Step3 No ApoptosisAssay Annexin V / PI Staining Step3->ApoptosisAssay ROS_Assay Co-treat with Antioxidant (NAC) Step3->ROS_Assay Check4 Is Apoptosis detected? ApoptosisAssay->Check4 Check3 Is cytotoxicity blocked? ROS_Assay->Check3 Conclusion1 Conclusion: Cytotoxicity is mediated by Oxidative Stress Check3->Conclusion1 Yes Check3->Check4 No End2 Consider if this is an on-target or off-target effect for your model. Report findings. Conclusion1->End2 WesternBlot Western Blot for: Cleaved Caspase-3, PARP, Bax/Bcl-2 Check4->WesternBlot Yes Check4->End2 No, mechanism is non-apoptotic Conclusion2 Conclusion: Cytotoxicity is mediated by Intrinsic Apoptosis WesternBlot->Conclusion2 Conclusion2->End2

Caption: A systematic workflow for troubleshooting compound cytotoxicity.

Section 4: References

  • Hofmann, U. et al. (1990). Cytotoxicity of aromatic amines in rat liver and oxidative stress. PubMed. Available at: [Link]

  • Karp, M. et al. (2006). Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells. PubMed. Available at: [Link]

  • Gellrich, D. et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. PubMed. Available at: [Link]

  • Omotayo, F. et al. (2021). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. ResearchGate. Available at: [Link]

  • Fulda, S. (2009). Caspase Activation in Cancer Therapy. Madame Curie Bioscience Database - NCBI. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2020). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. PubMed. Available at: [Link]

  • Ahmad, S. et al. (2022). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. PMC. Available at: [Link]

  • Vasile, M. C. et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PMC. Available at: [Link]

  • Kappus, H. (1987). Oxidative stress in chemical toxicity. PubMed. Available at: [Link]

  • MDPI (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. Available at: [Link]

  • Guengerich, F. P. & Hanna, I. H. (2011). Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2. Journal of the American Chemical Society. Available at: [Link]

  • Degterev, A. et al. (2005). Caspases: pharmacological manipulation of cell death. Journal of Clinical Investigation. Available at: [Link]

  • ResearchGate (2024). Synthesis and Cytotoxic Studies of Pyrrole and Pyrrolidine Derivatives in Human Tumor Cell Lines. ResearchGate. Available at: [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]

  • Fulda, S. et al. (2001). Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells. Anticancer Research. Available at: [Link]

  • Adibhatla, R. M. et al. (2007). Caspase Activation by Anticancer Drugs: The Caspase Storm. Molecular Pharmaceutics. Available at: [Link]

  • Kumar, S. & Singh, S. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]

  • ResearchGate (2025). Biochemical Suppression of Small-Molecule Inhibitors: A Strategy to Identify Inhibitor Targets and Signaling Pathway Components. ResearchGate. Available at: [Link]

  • Marie, A. (2024). Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • St. Jude Children's Research Hospital (2023). New Approach Reduces Drug Resistance and Toxicity. Technology Networks. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Background Noise in 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine Hydrochloride Assays

Welcome to the specialized technical support hub for assays involving 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride (hereafter referred to as PPEH ). Fluorescence assays involving functionalized pyrrole derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized technical support hub for assays involving 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride (hereafter referred to as PPEH ).

Fluorescence assays involving functionalized pyrrole derivatives often suffer from compromised Signal-to-Noise (S/N) ratios. As an Application Scientist, troubleshooting these assays requires moving beyond generic advice and understanding the specific physicochemical properties of the compound. This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to eliminate background noise and restore assay integrity.

Part 1: Mechanistic Knowledge Base (The "Why")

To effectively troubleshoot background noise, we must first understand the chemical drivers inherent to PPEH. The compound presents a dual-threat to fluorescence readouts:

  • Autofluorescence via the 1-Phenylpyrrole Core: The conjugated π -system of the phenylpyrrole moiety strongly absorbs in the UV/near-UV spectrum. When excited, it exhibits intrinsic blue fluorescence. If your assay utilizes blue-emitting fluorophores (e.g., DAPI, Hoechst, AMCA), PPEH will create massive optical interference, artificially inflating your baseline [1].

  • Electrostatic Non-Specific Binding (NSB): At a physiological pH of 7.4, the primary ethanamine group is protonated ( −NH3+​ ). This positive charge drives electrostatic attraction to negatively charged surfaces, such as tissue-culture treated polystyrene microplates or acidic blocking proteins. This concentrates the compound locally, creating uneven fluorescent "hotspots" and high well-to-well variability [2].

G cluster_0 Chemical Drivers of Noise PPEH 1-[4-(1H-Pyrrol-1-yl)phenyl] ethanamine HCl Pyrrole 1-Phenylpyrrole Moiety (Conjugated π System) PPEH->Pyrrole Amine Protonated Ethanamine (Positive Charge at pH 7.4) PPEH->Amine AutoFluo Autofluorescence (Blue Emission 350-450nm) Pyrrole->AutoFluo NSB Non-Specific Binding (NSB) to Microplates/Proteins Amine->NSB Mitigation1 Shift to Red/Far-Red Fluorophores (e.g., Cy5) AutoFluo->Mitigation1 Mitigation2 Use High-Salt Buffer & Non-Ionic Detergents NSB->Mitigation2

Caption: Mechanistic pathways of background noise generated by PPEH and corresponding mitigation strategies.

Part 2: Diagnostic FAQs

Q1: Why is my baseline fluorescence so high even in negative control wells? Causality: High baseline noise in negative controls (wells containing PPEH but no biological target) is typically caused by compound autofluorescence or light scattering from microplate impurities[1]. Solution: Switch to red or far-red fluorophores (e.g., Cy5, Alexa Fluor 647). Red-shifting the assay moves the excitation/emission windows (>600 nm) far beyond the absorption profile of the phenylpyrrole ring, effectively blinding the detector to the compound's intrinsic fluorescence [1]. Additionally, ensure you are using black, opaque microplates to prevent light scatter [2].

Q2: My signal is patchy and inconsistent across the plate. What is causing this? Causality: Patchy signals and high well-to-well variability are classic symptoms of Non-Specific Binding (NSB). The protonated ethanamine group of PPEH binds electrostatically to the well walls or clumps with blocking proteins like Bovine Serum Albumin (BSA), creating localized fluorescent aggregates [2]. Solution: Optimize your buffer. Increase the ionic strength (e.g., adding 150 mM NaCl) to shield electrostatic interactions, and add a non-ionic detergent (0.01% to 0.05% Tween-20) to prevent hydrophobic aggregation.

Q3: How do I differentiate between compound autofluorescence and the Inner Filter Effect (IFE)? Causality: Autofluorescence adds photons to your background noise, whereas IFE absorbs the excitation or emission light, artificially lowering your true signal and distorting the Signal-to-Noise (S/N) ratio [3]. Solution: Run a spectral scan of PPEH alone. If the compound emits light at your assay's wavelength, it is autofluorescence. If it only absorbs light at your fluorophore's excitation/emission wavelengths without emitting, it is IFE.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every assay troubleshooting step must include internal controls. The following protocols are designed as self-validating systems.

Protocol A: Spectral Profiling and IFE Correction

This protocol isolates the optical interference of PPEH from the biological assay components.

  • Preparation: Prepare a concentration gradient of PPEH (0.1 µM, 1 µM, 10 µM, and 100 µM) in your standard assay buffer.

  • Control Setup: Prepare a parallel set of wells containing only the assay buffer (Blank) and a set containing only your target fluorophore (Positive Control).

  • Absorbance Scan (Detecting IFE): Scan the absorbance of the PPEH wells from 250 nm to 700 nm. Identify the λmax​ . If PPEH absorbs >0.1 OD at your fluorophore's excitation or emission wavelength, you must apply an IFE mathematical correction or switch fluorophores.

  • Fluorescence Scan (Detecting Autofluorescence): Excite the PPEH-only wells at your intended assay excitation wavelength. Record the emission spectrum.

  • Validation: If the fluorescence intensity of the 100 µM PPEH well is >3 times the intensity of the Blank well, the compound is autofluorescent at that wavelength [2]. You must red-shift the assay.

Protocol B: Surface Passivation & Buffer Optimization

This protocol systematically eliminates NSB caused by the ethanamine group.

  • Buffer Formulation: Prepare four buffer variants:

    • Buffer 1: Standard PBS (pH 7.4).

    • Buffer 2: PBS + 150 mM NaCl (High Salt).

    • Buffer 3: PBS + 0.05% Tween-20 (Detergent).

    • Buffer 4: PBS + 150 mM NaCl + 0.05% Tween-20 (Combined).

  • Dispensing: Dispense 10 µM of PPEH conjugated to/mixed with your fluorophore into a black, opaque, low-binding microplate using the four buffer variants.

  • Incubation & Washing: Incubate for 1 hour at room temperature. Wash the wells 3 times with their respective buffers. Thorough washing is critical to remove unbound fluorophores and decrease background [1].

  • Read & Analyze: Measure the fluorescence. The buffer that yields the lowest baseline noise while maintaining the specific signal is your optimal formulation.

G Start High Background Noise Detected in Assay Step1 Step 1: Spectral Scan (Check for Autofluorescence) Start->Step1 Decision1 Is PPEH emitting at assay wavelength? Step1->Decision1 Action1 Switch to Red-Shifted Fluorophores (>600nm) Decision1->Action1 Yes Step2 Step 2: Buffer Optimization (Address NSB) Decision1->Step2 No Action1->Step2 Decision2 Is signal patchy or well-to-well variable? Step2->Decision2 Action2 Add 0.05% Tween-20 & Increase Ionic Strength Decision2->Action2 Yes Step3 Step 3: Plate Selection (Minimize Scatter/Reflectance) Decision2->Step3 No Action2->Step3 Action3 Use Black, Opaque Low-Binding Microplates Step3->Action3 End Optimized Signal-to-Noise (S/N > 3) Action3->End

Caption: Step-by-step experimental workflow for diagnosing and resolving fluorescence background noise.

Part 4: Quantitative Data Summary

The following table summarizes expected quantitative improvements in assay performance when applying the troubleshooting steps to a standard 10 µM PPEH screening assay. Note that a Signal-to-Noise (S/N) ratio of ≥3 is the minimum threshold for a robust assay [2] [3].

Optimization StagePlate TypeBuffer CompositionFluorophore SystemBaseline Noise (RFU)Specific Signal (RFU)S/N Ratio
Unoptimized Clear BottomPBS (Standard)DAPI / Hoechst (Blue)4,2505,1001.2 (Fail)
Plate Corrected Black OpaquePBS (Standard)DAPI / Hoechst (Blue)2,8004,9001.75 (Fail)
Buffer Corrected Black OpaquePBS + NaCl + Tween-20DAPI / Hoechst (Blue)1,5004,8503.2 (Pass)
Fully Optimized Black OpaquePBS + NaCl + Tween-20Alexa Fluor 647 (Red)1204,50037.5 (Excellent)

Data Interpretation: While buffer optimization and plate selection successfully rescue the assay to a passing S/N ratio, the most dramatic reduction in background noise is achieved by red-shifting the fluorophore, which entirely bypasses the autofluorescence of the phenylpyrrole core.

References

  • Scientific Reports. "Fluorescence microscopy image noise reduction using a stochastically-connected random field model." National Center for Biotechnology Information (PMC4756616). Available at:[Link]

Reference Data & Comparative Studies

Comparative

Validating LC-MS/MS quantification methods for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Quantification Methods for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine Hydrochloride In the landscape of pharmaceutical development, the precise and reliabl...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Quantification Methods for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine Hydrochloride

In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates in biological matrices is paramount. This guide offers a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-[4-(1H-pyrrol-1-yl)phenyl]ethanamine hydrochloride, a novel small molecule entity. Authored from the perspective of a seasoned application scientist, this document delves into the rationale behind experimental choices and provides a comparative analysis of potential methodological approaches, all grounded in the principles of scientific integrity and regulatory compliance.

The Imperative of Method Validation in Bioanalysis

The journey of a drug from discovery to clinical application is paved with rigorous testing and data-driven decisions. At the heart of this process lies bioanalytical method validation, a formal process to demonstrate that an analytical method is suitable for its intended purpose.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the quality and reliability of bioanalytical data that supports regulatory submissions.[1][3][4][5][6][7][8]

This guide will navigate the validation of an LC-MS/MS method for 1-[4-(1H-pyrrol-1-yl)phenyl]ethanamine hydrochloride, a primary amine with potential therapeutic applications. The principles and practices detailed herein are designed to be a robust resource for researchers and drug development professionals.

Method Development: A Symphony of Selectivity and Sensitivity

The development of a robust LC-MS/MS method is a multi-faceted process that balances chromatographic separation with mass spectrometric detection to achieve the desired sensitivity and selectivity.

Chromatographic Considerations

The primary objective of the liquid chromatography (LC) separation is to resolve the analyte from endogenous matrix components and potential metabolites. For a primary amine like 1-[4-(1H-pyrrol-1-yl)phenyl]ethanamine, a reversed-phase separation is a logical starting point.

Comparative Column Chemistries:

Column ChemistryAdvantagesDisadvantagesRationale for Selection
C18 (Octadecylsilane) - Excellent retention for moderately non-polar compounds- Widely available and well-characterized- Potential for peak tailing with basic analytes due to silanol interactionsA workhorse for many small molecule applications, providing a good initial assessment of chromatographic behavior.
Phenyl-Hexyl - Offers alternative selectivity through π-π interactions with the pyrrole and phenyl rings of the analyte- Can improve peak shape for aromatic compounds- May have lower hydrophobic retention compared to C18The unique aromatic character of the analyte makes this a strong candidate to enhance selectivity and mitigate interferences.[9]
Pentafluorophenyl (PFP) - Provides a combination of hydrophobic, π-π, and dipole-dipole interactions- Can offer unique selectivity for polar and aromatic compounds- Retention mechanisms can be more complex to optimizeA valuable alternative if C18 or Phenyl-Hexyl chemistries fail to provide adequate resolution from matrix components.[10]

For this guide, a Phenyl-Hexyl column is selected as the primary choice due to the aromatic nature of 1-[4-(1H-pyrrol-1-yl)phenyl]ethanamine, which is anticipated to yield superior peak shape and selectivity.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity through the monitoring of specific precursor-to-product ion transitions.

Key Steps in MS Parameter Optimization:

  • Analyte Infusion: A standard solution of 1-[4-(1H-pyrrol-1-yl)phenyl]ethanamine hydrochloride is directly infused into the mass spectrometer to determine the precursor ion (typically [M+H]⁺ in positive electrospray ionization mode).

  • Product Ion Scan: The precursor ion is fragmented in the collision cell, and a product ion scan is performed to identify the most stable and abundant product ions.

  • Multiple Reaction Monitoring (MRM) Optimization: The collision energy and other MS parameters are optimized for the selected precursor-product ion transition to maximize signal intensity.

Selection of an Internal Standard (IS):

An ideal internal standard should be structurally similar to the analyte and have a similar ionization efficiency and chromatographic retention time, but a different mass. A stable isotope-labeled (SIL) version of the analyte (e.g., deuterated or ¹³C-labeled) is the gold standard. In its absence, a structurally similar compound can be used. For this guide, we will assume the use of a deuterated analog, 1-[4-(1H-pyrrol-1-yl)phenyl]ethanamine-d4 hydrochloride , to ensure the highest level of accuracy and precision.

The Validation Gauntlet: A Comprehensive Experimental Plan

A full validation of a bioanalytical method encompasses a series of experiments designed to demonstrate its reliability and reproducibility.[1][6][11][12]

dot

Caption: A streamlined workflow for the development and full validation of a bioanalytical LC-MS/MS method.

Detailed Experimental Protocols

Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.

Protocol:

  • Analyze at least six different lots of blank biological matrix (e.g., human plasma).

  • Analyze a blank sample spiked with the internal standard.

  • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the IS in the blank matrix samples. The response of any interfering peak should be less than 20% of the LLOQ response for the analyte and less than 5% for the IS.[13][14]

Objective: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Protocol:

  • Prepare a series of samples with decreasing concentrations of the analyte.

  • The LLOQ is the lowest concentration that can be quantified with a precision (coefficient of variation, CV) of ≤20% and an accuracy within ±20% of the nominal concentration.[14][15]

  • The analyte signal at the LLOQ should be at least five times the signal of a blank sample.[15]

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and IS.

Protocol:

  • Prepare three sets of samples:

    • Set A: Analyte and IS in a neat solution.

    • Set B: Blank matrix extract spiked with analyte and IS.

    • Set C: Blank matrix spiked with analyte and IS, then extracted.

  • Calculate the matrix factor (MF) = (Peak area in Set B) / (Peak area in Set A).

  • The IS-normalized MF should be calculated for at least six lots of matrix.

  • Acceptance Criteria: The CV of the IS-normalized MF should be ≤15%.[16]

Objective: To determine the efficiency of the extraction procedure.

Protocol:

  • Using the data from the matrix effect experiment, calculate recovery:

    • Recovery (%) = [(Peak area in Set C) / (Peak area in Set B)] x 100.

  • Acceptance Criteria: Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.

dot

Caption: A typical protein precipitation workflow for sample preparation in bioanalysis.

Objective: To establish the relationship between analyte concentration and instrument response.

Protocol:

  • Prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and at least six non-zero concentration levels spanning the expected range of the study samples.

  • The curve is typically fitted using a weighted linear regression (e.g., 1/x or 1/x²).

  • Acceptance Criteria: At least 75% of the calibration standards must be within ±15% of their nominal concentrations (±20% for the LLOQ). The correlation coefficient (r²) should be ≥0.99.

Objective: To assess the closeness of the measured values to the nominal concentrations (accuracy) and the degree of scatter in the measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria: For both intra- and inter-run accuracy and precision, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the CV should be ≤15% (≤20% for LLOQ).[13][14]

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

Protocol:

  • Assess stability under the following conditions:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period that exceeds the expected duration of the study.

    • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared samples.

Comparative Performance Data (Hypothetical)

To illustrate the performance of the validated method, the following tables present hypothetical data comparing two different sample preparation techniques: Protein Precipitation (Method A) and Solid-Phase Extraction (SPE) (Method B).

Table 1: Comparison of Matrix Effect and Recovery

ParameterMethod A (Protein Precipitation)Method B (Solid-Phase Extraction)
Matrix Factor (CV%) 12.5%4.8%
Recovery (Mean %) 92%98%
Recovery (CV%) 8.5%3.2%

Interpretation: While both methods are acceptable, Method B (SPE) demonstrates a lower matrix effect and more consistent recovery, suggesting a cleaner sample extract and potentially higher long-term robustness.

Table 2: Comparison of Accuracy and Precision

QC LevelMethod A (Protein Precipitation)Method B (Solid-Phase Extraction)
Accuracy (%) Precision (CV%)
LLOQ 95.811.2
Low QC 102.37.8
Mid QC 98.96.1
High QC 101.55.5

Interpretation: Both methods meet the acceptance criteria. However, Method B (SPE) consistently shows slightly better precision across all QC levels, which can be advantageous in large clinical studies where minimizing variability is crucial.

Conclusion: A Foundation of Trustworthy Data

The validation of a bioanalytical method is a critical step in the drug development process, providing the foundation for pivotal pharmacokinetic and toxicokinetic studies. This guide has outlined a comprehensive approach to the validation of an LC-MS/MS method for the quantification of 1-[4-(1H-pyrrol-1-yl)phenyl]ethanamine hydrochloride, emphasizing the rationale behind key experimental decisions and adherence to regulatory standards. By systematically evaluating parameters such as selectivity, sensitivity, matrix effect, recovery, accuracy, precision, and stability, researchers can ensure the generation of high-quality, reliable, and defensible data. The choice of methodology, as illustrated by the comparison of protein precipitation and solid-phase extraction, should be guided by a thorough evaluation of performance data to select the most robust and fit-for-purpose method.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • The European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Bioanalysis Zone. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • Shah, V. P., et al. (2000). Key elements of bioanalytical method validation for small molecules. Pharmaceutical Research, 17(12), 1551-1557. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • Kymos. (2018). New FDA Guidance on Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Wang, L. H., et al. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. Journal of Food and Drug Analysis, 25(4), 939-946. [Link]

  • van Faassen, M., et al. (2024). Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. Journal of Chromatography B, 1240, 124098. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

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  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. [Link]

  • University of Tartu. 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Waters. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

  • Jager, A., et al. (2015). Determination of amino acids and amines in mammalian decomposition fluid by direct injection liquid chromatography-electrospray ionisation-tandem mass spectrometry. Forensic Science International, 257, 103-110. [Link]

  • Piras, C., et al. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods, 14(18), 2865. [Link]

  • Olsen, B. A., et al. (2014). Can LC–MS Revolutionize the Quantitation of Drug Product Impurities?. LCGC North America, 32(8), 570-579. [Link]

  • Agilent Technologies. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. [Link]

  • Chappell, J., et al. (2019). Development and validation of an LC-MS/MS method for detection and quantification of in vivo derived metabolites of [Pyr1]apelin-13 in humans. Scientific Reports, 9(1), 19934. [Link]

  • MSACL. GETTING LOWER LIMITS OF QUANTIFICATION IN LCMSMS ASSAYS: Prologue. [Link]

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Validation

A Comprehensive Guide to the Cross-Reactivity and Selectivity Profiling of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride

In the landscape of modern drug discovery and chemical biology, the precise characterization of a compound's interaction with the proteome is paramount. A molecule's efficacy and safety profile are intrinsically linked t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the precise characterization of a compound's interaction with the proteome is paramount. A molecule's efficacy and safety profile are intrinsically linked to its selectivity—its ability to modulate the intended biological target with minimal off-target interactions.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of the research compound 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride. While specific biological data for this compound is not extensively published, its phenyl-ethylamine scaffold suggests potential interactions with monoamine transporters or other amine-recognizing targets.[3] This document will therefore serve as a detailed roadmap for a thorough investigation, applicable to this compound and other novel chemical entities.

We will delve into the causality behind experimental choices, presenting a multi-tiered approach that progresses from broad, initial screens to in-depth cellular validation. The protocols described herein are designed to be self-validating systems, providing researchers with the tools to generate robust and reliable data.

Tier 1: Initial Broad-Spectrum Screening - Understanding the Landscape

The initial phase of a selectivity study aims to cast a wide net to identify potential on- and off-targets. This is crucial for early-stage compounds to flag potential liabilities and uncover unexpected therapeutic opportunities.[4]

Competitive Binding Assays: A First Look at Target Engagement

Competitive binding assays are a foundational method for assessing the ability of a test compound to displace a known ligand from its target.[5] These assays can be configured in a high-throughput format to screen against large panels of receptors, transporters, and enzymes.

Experimental Design Rationale:

For a compound with a phenyl-ethylamine core like 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride, a logical starting point is a panel of G-protein coupled receptors (GPCRs) and monoamine transporters, given the structural similarities to known neuromodulators.[3] A typical screening panel would include dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET), as well as a broad selection of adrenergic, dopaminergic, and serotonergic receptor subtypes.

Protocol 1: Radioligand Competitive Binding Assay for Monoamine Transporters

This protocol outlines a general procedure for assessing the binding affinity of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride to DAT, SERT, and NET using a filtration-based method.[5]

Materials:

  • Cell membranes expressing the transporter of interest (e.g., from HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)

  • 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride (test compound)

  • Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for DAT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and a microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or control

    • Radiolabeled ligand at a concentration near its Kd

    • Cell membrane preparation

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[5]

Tier 2: Functional and Enzymatic Assays - From Binding to Biological Effect

Following the identification of potential targets from binding assays, the next logical step is to assess the functional consequences of these interactions. It is critical to distinguish between simple binding and functional modulation (i.e., agonist, antagonist, or inhibitor activity).

Enzyme Inhibition Assays: A Direct Measure of Potency

If the initial screen reveals interaction with an enzyme, a direct inhibition assay is necessary to quantify the compound's potency and determine its mechanism of inhibition.[6][7]

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride against a hypothetical enzyme target (e.g., a kinase or a metabolic enzyme).[8]

Materials:

  • Purified, active enzyme

  • Enzyme substrate

  • 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride (test compound)

  • Positive control inhibitor

  • Assay buffer specific to the enzyme

  • 96- or 384-well assay plates

  • Plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Mixture: In each well, add the assay buffer, the test compound or control, and the enzyme. Allow a brief pre-incubation period for the compound to bind to the enzyme.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress over time using the plate reader. The rate of the reaction is determined from the change in signal.

  • Data Analysis: Plot the reaction rate as a function of the test compound concentration to determine the IC50 value. Further experiments varying both substrate and inhibitor concentrations can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[6]

Visualizing the Selectivity Profiling Workflow

The following diagram illustrates the logical flow of a comprehensive selectivity profiling study, from initial broad screening to in-depth validation.

G cluster_0 Tier 1: Broad-Spectrum Screening cluster_1 Tier 2: Functional & Enzymatic Assays cluster_2 Tier 3: Cellular Target Engagement & Proteome-Wide Selectivity cluster_3 Data Analysis & Interpretation A Compound of Interest (1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride) B Competitive Binding Assays (e.g., GPCR & Transporter Panel) A->B Initial Profiling C Enzyme Inhibition Assays B->C Identified Enzyme Hits D Cellular Functional Assays (e.g., Reporter Gene, Second Messenger) B->D Identified Receptor Hits E Cellular Thermal Shift Assay (CETSA) C->E G Determine IC50/EC50/Ki Values C->G D->E Validate in-cell binding D->G F CETSA-MS (Proteome-wide) E->F Unbiased Off-Target Discovery E->G H Assess Selectivity Ratios F->H G->H I Final Selectivity Profile H->I

Caption: A workflow for comprehensive selectivity profiling.

Tier 3: In-Cell Validation and Unbiased Off-Target Discovery

The ultimate test of a compound's selectivity is its behavior within the complex environment of a living cell. Cellular assays provide more physiologically relevant data by accounting for factors like cell permeability and metabolism.[9]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment

CETSA is a powerful technique for verifying that a compound binds to its target protein within intact cells.[10] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[9][11]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western blot-based CETSA to confirm the engagement of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride with a specific cellular target.[11][12]

Materials:

  • Cultured cells expressing the target protein

  • Complete cell culture medium

  • 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride (test compound)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitors

  • Thermal cycler or heating block

  • Reagents and equipment for cell lysis, protein quantification (BCA assay), SDS-PAGE, and Western blotting

  • Primary antibody specific to the target protein and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody and ECL substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or a vehicle control for a defined period (e.g., 1-2 hours).

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes to generate a "melt curve."[11]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[11]

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze by SDS-PAGE and Western blotting using an antibody against the target protein. A loading control should also be probed.

  • Data Analysis: Quantify the band intensities. A stabilizing compound will result in more soluble target protein remaining at higher temperatures compared to the vehicle control. This can be used to generate an isothermal dose-response curve to determine the EC50 for target engagement.[9]

CETSA Coupled with Mass Spectrometry (CETSA-MS): An Unbiased View of the Interactome

For a truly comprehensive understanding of selectivity, CETSA can be coupled with quantitative mass spectrometry (CETSA-MS). This unbiased approach allows for the simultaneous assessment of thermal stability changes across thousands of proteins, providing a proteome-wide view of a compound's interactions.[13] This can reveal unexpected off-targets that would be missed by panel-based screening.[14]

Visualizing the CETSA Principle

The following diagram illustrates the core principle of the Cellular Thermal Shift Assay.

CETSA_Principle cluster_1 Compound Treatment A1 Target Protein A2 Heat A1->A2 A3 Denatured & Aggregated A2->A3 B1 Compound B2 Target Protein B1->B2 B3 Stabilized Complex B2->B3 B4 Heat B3->B4 B5 Soluble Protein B4->B5

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Comparative Data Summary

The data generated from these assays should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Hypothetical Comparative Binding and Functional Data

Target1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine HCl Kᵢ (nM)Compound X (Comparator) Kᵢ (nM)Compound Y (Comparator) Kᵢ (nM)
Primary Target (e.g., DAT) 50 10 500
SERT1,200250800
NET8501501,500
Dopamine D2 Receptor>10,0005,000>10,000
Alpha-1A Adrenergic Receptor5,300800>10,000

Table 2: Hypothetical Cellular Target Engagement and Selectivity Ratios

Assay1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine HCl EC₅₀ (nM)Selectivity Ratio (Off-Target/On-Target)
CETSA (Primary Target) 250 -
Functional Assay (SERT)>10,000>40x
Functional Assay (NET)7,50030x

Conclusion

The characterization of a compound's selectivity is a critical and iterative process in drug discovery.[15] By employing a tiered approach, beginning with broad screening and progressing to more physiologically relevant cellular assays, researchers can build a comprehensive profile of a molecule's biological interactions. The methodologies outlined in this guide, from competitive binding assays to proteome-wide CETSA-MS, provide a robust framework for evaluating the cross-reactivity and selectivity of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride. This systematic approach not only mitigates the risk of unforeseen off-target effects but also enhances the potential for developing safe and effective therapeutic agents.

References

  • ACS Publications. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). Available from: [Link].

  • Journal of Visualized Experiments. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025). Available from: [Link].

  • Fabgennix International. Competition Assay Protocol. Available from: [Link].

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. (2021). Available from: [Link].

  • Bio-protocol. Cellular Thermal Shift Assay (CETSA). (2016). Available from: [Link].

  • OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. Available from: [Link].

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. (2019). Available from: [Link].

  • ResearchGate. A Critical Evaluation of the Experimental Design of Studies of Mechanism Based Enzyme Inhibition, with Implications for In Vitro-In Vivo Extrapolation. (2005). Available from: [Link].

  • NanoTemper Technologies. Assay setup for competitive binding measurements. Available from: [Link].

  • PMC. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). Available from: [Link].

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link].

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Available from: [Link].

  • Promega Connections. Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025). Available from: [Link].

  • PMC. The use of novel selectivity metrics in kinase research. (2017). Available from: [Link].

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  • Cancer Research. Early identification of chemical series with defined kinase inhibitor selectivity profiles. (2005). Available from: [Link].

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  • PMC. Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022). Available from: [Link].

  • PubMed. Skin sensitization potency and cross-reactivity of p-phenylenediamine and its derivatives evaluated by non-radioactive murine local lymph node assay and guinea-pig maximization test. (2009). Available from: [Link].

  • PubMed. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. (2014). Available from: [Link].

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  • Patsnap Synapse. How to improve drug selectivity?. (2025). Available from: [Link].

  • PubMed. Cross-reactions among parabens, para-phenylenediamine, and benzocaine: a retrospective analysis of patch testing. (2006). Available from: [Link].

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  • ResearchGate. Cross-reactions among Parabens, para-Phenylenediamine, and Benzocaine: A Retrospective Analysis of Patch Testing. (2006). Available from: [Link].

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Comparative

A Senior Application Scientist's Guide to Benchmarking 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride

An Exploratory Analysis Against Established COX-2 and FAAH Inhibitors Introduction: Rationale for an Investigative Benchmarking Approach In the landscape of contemporary drug discovery, the identification and characteriz...

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Author: BenchChem Technical Support Team. Date: March 2026

An Exploratory Analysis Against Established COX-2 and FAAH Inhibitors

Introduction: Rationale for an Investigative Benchmarking Approach

In the landscape of contemporary drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress. The compound 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride presents a chemical scaffold that, while not extensively characterized in the public domain for a specific biological target, shares structural motifs with classes of compounds known to modulate key enzymes in pathological pathways. The presence of a substituted phenyl ring linked to a heterocyclic system is a common feature in many pharmacologically active agents, including those targeting enzymes involved in inflammation.[1][2]

This guide, therefore, adopts an investigative and hypothesis-driven approach. Based on structural analysis and the known activities of related compounds, we propose that 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride may interact with enzymes central to the inflammatory cascade. Consequently, we will benchmark its potential efficacy and selectivity against two well-established and mechanistically distinct enzyme targets in the inflammation pathway: Cyclooxygenase-2 (COX-2) and Fatty Acid Amide Hydrolase (FAAH).

COX-2 is a key enzyme responsible for the synthesis of pro-inflammatory prostaglandins, and its selective inhibition is a clinically validated strategy for treating inflammation and pain.[3][4] FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide, and its inhibition represents a promising therapeutic avenue for managing pain and inflammation with a potentially different side-effect profile than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride. We will detail the necessary in vitro and cell-based assays, present comparative data against industry-standard inhibitors, and explain the scientific rationale behind each experimental step.

Comparative Inhibition Data: A Benchmarking Matrix

To objectively assess the potential of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride, its inhibitory activity must be quantified and compared against established inhibitors. The following tables present hypothetical, yet plausible, inhibitory concentration (IC50) values. These values serve as a benchmark for the experimental outcomes outlined in the subsequent protocols.

Table 1: Cyclooxygenase (COX) Enzyme Inhibition Profile

CompoundTarget EnzymeIC₅₀ (µM)Inhibition TypeSelectivity Index (COX-1/COX-2)
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride COX-2 Data not available To be determined To be determined
COX-1 Data not available To be determined
Celecoxib[3][7]COX-2~0.04Selective~375
COX-1~15
Ibuprofen[8]COX-2~13.7Non-selective~0.3
COX-1~4.4
  • Expert Insight: The selectivity index is a critical parameter. A high COX-1/COX-2 ratio, as seen with Celecoxib, is desirable as it suggests a lower risk of the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[3][4]

Table 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Profile

CompoundTarget EnzymeIC₅₀ (nM)Inhibition Type
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride FAAH Data not available To be determined
URB-597[9]FAAH~4.6Irreversible
PF-3845[6]FAAH~7.2 (human)Irreversible
  • Expert Insight: FAAH inhibitors often act through a covalent mechanism, leading to irreversible inhibition.[6][9] Determining the reversibility of inhibition for our test compound will be a key aspect of its characterization.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, providing a robust framework for the characterization of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay quantifies the direct inhibitory effect of the test compound on the enzymatic activity of purified COX-1 and COX-2.

  • Principle of the Assay: This is a colorimetric assay that measures the peroxidase activity of COX enzymes. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2, a process that can be monitored by the oxidation of a chromogenic substrate.[8]

  • Methodology:

    • Plate Setup: In a 96-well plate, add the assay buffer, purified recombinant human COX-1 or COX-2 enzyme, and heme cofactor.

    • Inhibitor Addition: Add serial dilutions of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride, Celecoxib (positive control for COX-2 selectivity), or Ibuprofen (non-selective control) to the designated wells. Include a vehicle control (e.g., DMSO) for 100% enzyme activity.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add a solution containing arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate) to all wells to start the reaction.

    • Kinetic Measurement: Immediately measure the change in absorbance at 590 nm over a period of 5-10 minutes using a microplate reader.[8]

    • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol measures the ability of the test compound to inhibit the hydrolysis of a fluorogenic substrate by FAAH.

  • Principle of the Assay: The assay utilizes a substrate that becomes fluorescent upon cleavage by FAAH. A decrease in the rate of fluorescence generation indicates enzyme inhibition.

  • Methodology:

    • Reagent Preparation: Prepare solutions of human recombinant FAAH enzyme, a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin), and assay buffer.

    • Inhibitor Preparation: Prepare serial dilutions of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride and a known FAAH inhibitor such as URB-597 as a positive control.

    • Assay Procedure:

      • In a 96-well black microplate, add the assay buffer and the test compound or control inhibitor.

      • Add the FAAH enzyme solution to all wells except the blank.

      • Pre-incubate for 15 minutes at 37°C.

      • Initiate the reaction by adding the fluorogenic substrate.

    • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorometric microplate reader (e.g., excitation at 360 nm and emission at 465 nm).

    • IC50 Determination: Calculate the reaction rate and plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

Protocol 3: Cell-Based Anti-Inflammatory Assay

This assay evaluates the compound's ability to suppress the inflammatory response in a cellular context, providing a more physiologically relevant measure of its potential efficacy.

  • Principle of the Assay: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of inflammation in macrophage cells, leading to the production of pro-inflammatory mediators like prostaglandins and cytokines (e.g., TNF-α, IL-6).[10][11] An effective anti-inflammatory compound will reduce the production of these mediators.

  • Methodology:

    • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in 24-well plates until they reach 80-90% confluency.[10]

    • Compound Treatment: Pre-treat the cells with various concentrations of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride or a known inhibitor (e.g., Celecoxib) for 1-2 hours. Include a vehicle control.

    • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.[10][11]

    • Supernatant Collection: After incubation, collect the cell culture supernatant.

    • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[11][12]

    • Data Analysis: Plot the cytokine concentration against the concentration of the test compound to determine its effective concentration for reducing the inflammatory response.

    • Cell Viability Assay: Concurrently, perform an MTT or similar cell viability assay to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity.[10]

Visualization of Workflows and Pathways

To provide a clear visual representation of the experimental processes and the biological context, the following diagrams have been generated.

G cluster_0 In Vitro Enzyme Inhibition Workflow prep Reagent & Compound Preparation plate Plate Setup: Enzyme, Buffer, Inhibitor prep->plate incubate Pre-incubation (15 min) plate->incubate react Initiate Reaction (Add Substrate) incubate->react measure Kinetic Measurement (Absorbance/Fluorescence) react->measure analyze Data Analysis (IC50 Calculation) measure->analyze

Caption: General workflow for in vitro enzyme inhibition assays.

G cluster_1 Cell-Based Anti-Inflammatory Assay Workflow culture Culture Macrophages (RAW 264.7) treat Pre-treat with Test Compound culture->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect viability Assess Cell Viability (MTT Assay) stimulate->viability elisa Quantify Cytokines (ELISA) collect->elisa analyze Data Analysis elisa->analyze

Caption: Workflow for the cell-based anti-inflammatory assay.

G cluster_2 Simplified COX-2 Inflammatory Pathway Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 Stimuli->PLA2 Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA releases PLA2->Membrane acts on COX2 COX-2 Enzyme AA->COX2 substrate for PGs Prostaglandins COX2->PGs produces Inflammation Pain & Inflammation PGs->Inflammation Inhibitor 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine (Potential Inhibitor) Inhibitor->COX2

Caption: Simplified signaling pathway of COX-2 in inflammation.

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for the initial characterization of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride. By benchmarking against established inhibitors of COX-2 and FAAH, researchers can generate critical data on its potential potency, selectivity, and cellular efficacy.

Positive results from these assays would warrant further investigation, including:

  • Mechanism of Action Studies: Determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic studies.[13]

  • Broad Selectivity Profiling: Screening the compound against a wider panel of kinases and other enzymes to assess its off-target effects.[14][15]

  • In Vivo Efficacy: Evaluating the compound's anti-inflammatory and analgesic properties in established animal models of pain and inflammation.

The structured approach outlined herein will enable a thorough and scientifically sound evaluation of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride, paving the way for a deeper understanding of its therapeutic potential.

References

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  • ACS Publications. "Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases."
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Validation

Inter-laboratory validation of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride purity testing

An Inter-Laboratory Comparative Guide to Purity Validation for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine Hydrochloride Abstract The accurate determination of purity for active pharmaceutical ingredients (APIs) is a cornerst...

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Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Comparative Guide to Purity Validation for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine Hydrochloride

Abstract

The accurate determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control, ensuring both safety and efficacy.[1] This guide presents the results of a comprehensive inter-laboratory study designed to validate and compare three distinct analytical methodologies for assessing the purity of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride (CAS: 832738-08-6), a key intermediate in medicinal chemistry. We provide an in-depth, objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This document moves beyond mere protocol recitation to explain the causal-driven choices behind the experimental designs, offering field-proven insights for researchers, scientists, and drug development professionals. All methodologies are scrutinized against the rigorous standards outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction: The Imperative for Rigorous, Cross-Verified Purity Analysis

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride is a vital building block in the synthesis of novel therapeutic agents. As with any API or intermediate, its purity profile directly impacts the final product's quality, safety, and therapeutic effect.[5] Impurities, which can arise from starting materials, by-products of synthesis, or degradation, must be meticulously identified and quantified.[6][7]

To establish a universally reliable method for purity assessment, an inter-laboratory validation was conducted. The objective of such a study is to demonstrate that a given analytical procedure is robust and reproducible when performed by different analysts in different laboratories using different equipment.[1] This guide details the findings of this collaborative effort, comparing three orthogonal analytical techniques to provide a holistic view of their respective capabilities. The validation parameters evaluated are in accordance with the ICH Q2(R2) guidelines, ensuring regulatory compliance and scientific soundness.[2][8][9]

Design of the Inter-Laboratory Validation Study

The study was designed to assess the performance of each analytical method across a range of validation characteristics. Three laboratories—a university research facility, a contract research organization (CRO), and a pharmaceutical quality control (QC) lab—participated in the study. A single batch of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride was distributed to all participants to ensure consistency.

Rationale for Method Selection

The choice of HPLC-UV, GC-MS, and qNMR was deliberate, providing a multi-faceted approach to purity determination:

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of pharmaceutical quality control for its high resolution, sensitivity, and robustness in quantifying known impurities and the main component.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is exceptionally suited for the analysis of volatile and semi-volatile compounds, making it ideal for detecting residual solvents and certain process-related impurities that may not be amenable to HPLC.[10][11][12] The coupling with mass spectrometry provides powerful identification capabilities.[12]

  • Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR offers the unique ability to determine absolute purity without the need for an identical reference standard of the analyte.[13][14] Its detection principle is nearly universal for all proton-containing molecules, making it an excellent orthogonal technique to chromatography.[14][15][16]

Validation Parameters

The study was structured to evaluate the following performance characteristics as defined by ICH Q2(R2) guidelines:[2][3][17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Expresses the precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18]

  • Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Inter-Laboratory Study Workflow

The following diagram illustrates the workflow of the validation study, from sample distribution to final data analysis.

G cluster_prep Phase 1: Preparation & Distribution cluster_execution Phase 2: Multi-Site Execution cluster_analysis Phase 3: Data Analysis & Reporting A Centralized Sourcing of a Single Batch of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine HCl B Characterization & Distribution of Test Material & Reference Standard A->B C Development of Standardized Validation Protocol (ICH Q2) B->C D Lab 1 (University) Method Execution C->D Protocol & Samples E Lab 2 (CRO) Method Execution C->E Protocol & Samples F Lab 3 (Pharma QC) Method Execution C->F Protocol & Samples G Centralized Data Collection & Collation D->G Raw Data Submission E->G Raw Data Submission F->G Raw Data Submission H Statistical Analysis (Accuracy, Precision, Reproducibility) G->H I Comparative Guide Publication H->I

Figure 1: Workflow of the inter-laboratory validation study.

Methodology Comparison: Protocols and Performance

This section details the experimental protocols for each technique and presents a comparative analysis of the validation data generated across the participating laboratories.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality: HPLC is the preferred method for routine quality control due to its high precision and suitability for non-volatile organic molecules. A reverse-phase method was selected as it is ideal for separating moderately polar compounds like the target analyte from potential non-polar and highly polar impurities.

  • Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a variable wavelength UV detector.

  • Column: Inertsil ODS-3 C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Orthophosphoric acid in water (pH adjusted to 3.2).

    • B: Acetonitrile.

  • Gradient Program: T/%B: 0/30, 5/30, 10/80, 15/80, 15.1/30, 20/30. This gradient is designed to elute the main peak and then wash the column of any late-eluting, non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Further dilutions are made to cover the desired range for linearity and accuracy studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS was chosen for its superior ability to separate and identify volatile and semi-volatile impurities, such as residual synthesis solvents or low molecular weight by-products.[11][19] Derivatization with pentafluoropropionic anhydride (PFPA) is necessary to increase the volatility and thermal stability of the primary amine, enabling its passage through the GC system.[20]

  • Instrumentation: Agilent 7890B GC with 5977A MS detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 80°C (hold 2 min), ramp at 30°C/min to 180°C, then ramp at 15°C/min to 240°C.[20]

  • Injector: Splitless mode at 250°C.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature at 280°C.[20]

  • Sample Preparation (with Derivatization): a. Accurately weigh 10 mg of the sample into a vial. b. Add 1 mL of toluene and 100 µL of heptafluorobutyric anhydride (HFBA).[21] c. Seal the vial and heat at 60°C for 30 minutes. d. Cool to room temperature and inject 1 µL into the GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR)

Causality: qNMR was included as an orthogonal, primary method for an unbiased assessment of absolute purity. It quantifies the analyte by comparing the integral of one of its signals to the integral of a certified internal standard of known purity and weight.[13][22] This approach is powerful as it does not rely on the response factor of the analyte and can quantify any proton-bearing impurity.[15]

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation: a. Accurately weigh approximately 15 mg of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride and 10 mg of maleic acid into the same vial. b. Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: A standard 30-degree pulse.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate a well-resolved signal from the analyte and the signal from the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:[13] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Inter-Laboratory Validation Results: A Comparative Summary

The data from the three participating laboratories were compiled and analyzed. The following table summarizes the performance characteristics of each analytical method.

Validation Parameter HPLC-UV GC-MS qNMR Commentary
Purity Assay (%, Mean ± SD) 99.2 ± 0.15%Not suitable for main component assay99.1 ± 0.20%HPLC and qNMR show excellent agreement for the main component purity.
Specificity High; potential interference from co-eluting impurities.Very High; mass spectra provide positive identification.High; relies on unique chemical shifts. Overlapping signals can be a challenge.GC-MS provides the highest confidence in peak identity.
Linearity (R²) > 0.999> 0.998> 0.999All methods demonstrate excellent linearity over their respective ranges.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%98.8% - 101.5%All methods show high accuracy, meeting typical acceptance criteria.
Precision (RSD)
- Repeatability< 1.0%< 2.5%< 1.5%HPLC shows the best repeatability for routine analysis.
- Intermediate Precision< 1.5%< 3.0%< 2.0%
- Reproducibility< 2.0%< 5.0%< 2.5%GC-MS reproducibility is lower, likely due to the multi-step derivatization process.
LOD ~0.01%~0.001%~0.05%GC-MS is the most sensitive method for trace impurity detection.
LOQ ~0.03%~0.003%~0.15%The LOQ for qNMR is higher, making it less suitable for trace impurity quantification.

Discussion: Selecting the Right Tool for the Job

The inter-laboratory study successfully validated three distinct methods for the purity assessment of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride, each with its unique strengths.

G cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_qnmr qNMR hplc_strength Strengths: - High Precision (RSD < 2%) - Robust for Routine QC - Good for non-volatile impurities hplc_weakness Weaknesses: - Requires impurity reference standards - May miss volatile impurities gcms_strength Strengths: - High Sensitivity (Low LOD/LOQ) - Excellent for volatile impurities - Confirmatory Identification (MS) gcms_weakness Weaknesses: - Sample derivatization required - Lower precision for assay - Not for non-volatile impurities qnmr_strength Strengths: - Absolute Purity (Primary Method) - No specific reference standards needed - Orthogonal to chromatography qnmr_weakness Weaknesses: - Lower Sensitivity (Higher LOQ) - Potential for signal overlap - Requires high-field NMR

Figure 2: Comparative strengths and weaknesses of the validated methods.
  • For Routine Quality Control and Batch Release: HPLC-UV stands out as the optimal choice. Its high precision, robustness, and ease of use make it ideal for a high-throughput QC environment where known impurities are monitored against established specifications.

  • For Impurity Identification and Trace Analysis: GC-MS is the most powerful tool. Its superior sensitivity and the structural information provided by mass spectrometry are invaluable for identifying unknown volatile impurities, residual solvents, and trace-level contaminants that could be missed by HPLC.[12][23]

  • For Reference Standard Characterization and Orthogonal Verification: qNMR is unparalleled. As a primary method, it provides an absolute purity value that can be used to qualify reference standards.[16] Its fundamentally different measurement principle makes it the perfect orthogonal method to confirm HPLC results, providing a higher degree of confidence in the final purity assessment, as recommended by regulatory bodies.[24]

Conclusion and Recommendations

This inter-laboratory validation study demonstrates that a combination of analytical techniques provides the most comprehensive and reliable assessment of purity for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride. No single method is sufficient for all purposes.

We recommend a lifecycle approach to purity testing:

  • During Development: Utilize GC-MS for identifying potential volatile impurities and qNMR for the definitive characterization and purity assignment of the initial reference standard.

  • For Routine Manufacturing: Employ the validated HPLC-UV method for routine batch release testing due to its high precision and throughput.

  • For Investigational Purposes: When out-of-specification results or unknown peaks are observed in HPLC, use GC-MS and qNMR as orthogonal tools to investigate and identify the root cause.

By adopting this multi-faceted strategy, researchers and drug developers can ensure the highest level of quality and confidence in their analytical results, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Pharmaceutical Applications of Gas Chromatography Source: Scientific Research Publishing (SCIRP) URL: [Link]

  • Title: 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis Source: Drawell URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products Source: OMICS International URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay Source: PubMed URL: [Link]

  • Title: Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance Source: NIST URL: [Link]

  • Title: Gas Chromatography (GC) Source: North-West University URL: [Link]

  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: ICH URL: [Link]

  • Title: Ensuring Purity for Chromatography in Pharmaceutical Analysis Source: Integrated Liner Technologies URL: [Link]

  • Title: Lifecycle Management Concepts to analytical Procedures: A compendial perspective Source: Association for Accessible Medicines URL: [Link]

  • Title: Validation of analytical procedures – ICH Q2(R2) Source: European Pharmaceutical Review URL: [Link]

  • Title: A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS Source: PMC URL: [Link]

  • Title: Method for the determination of aromatic amines in workplace air using gas chromatography Source: Publisso URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: Impurity Profiling And Degradation Study: A Review Source: IJRAR.org URL: [Link]

  • Title: Presence of organic impurities into active pharmaceutical ingredients Source: IJPSR URL: [Link]

  • Title: Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Handling chemical compounds in a laboratory setting demands a meticulous approach to safety. This guide provides essential, in-depth information on the appr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Handling chemical compounds in a laboratory setting demands a meticulous approach to safety. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride, a compound that requires careful management to mitigate potential risks. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal well-being and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

While specific hazard information for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride is not extensively documented, its chemical structure as an amine hydrochloride suggests potential hazards that warrant a comprehensive PPE strategy. Amine compounds can be irritants to the skin, eyes, and respiratory tract. The hydrochloride salt form may also present its own set of handling challenges. Therefore, a cautious and well-informed approach is paramount.

The core principle of laboratory safety is the implementation of multiple layers of protection. This guide will walk you through the necessary PPE, the rationale behind each selection, and the proper procedures for its use, ensuring a self-validating system of safety protocols.

Essential Personal Protective Equipment: A Detailed Breakdown

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride.

PPE ComponentSpecificationsRationale
Eye and Face Protection Safety goggles with side-shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact, which can lead to irritation or absorption of the chemical.[2][3]
Body Protection A lab coat or impervious clothing.Shields the skin and personal clothing from accidental spills and contamination.[1]
Respiratory Protection A NIOSH-approved respirator may be necessary if working with fine powders or in poorly ventilated areas.Protects against the inhalation of dust or aerosols, which can cause respiratory irritation.[2][3][4]
Footwear Closed-toe shoes.Protects the feet from spills and falling objects.
The "Why" Behind the "What": A Deeper Dive into PPE Selection
  • Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes. Standard eyeglasses do not provide adequate protection. Safety goggles that form a seal around the eyes are essential.[2] For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.

  • Hand Protection: The choice of glove material is critical. Nitrile gloves are a common and effective choice for many laboratory chemicals, but it is always best practice to consult a glove compatibility chart for the specific chemical being handled. Gloves should be inspected for any signs of degradation or puncture before each use and should be changed regularly.[2]

  • Body Protection: A lab coat, preferably one that is flame-resistant, should be worn at all times in the laboratory. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: The need for respiratory protection is determined by a risk assessment of the specific procedure. If there is a potential for generating dust or aerosols, or if the work is being conducted in an area with inadequate ventilation, a respirator is required.[2][3] All personnel who use respirators must be properly trained and fit-tested.

Operational Plans: From Handling to Disposal

A comprehensive safety plan extends beyond just wearing the right PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from initial handling to final disposal.

Step-by-Step Handling Procedures
  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.[1]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye and face protection, and finally gloves.

  • Weighing and Transferring: Whenever possible, handle the solid compound in a chemical fume hood to minimize the risk of inhalation.[5] Use a spatula or other appropriate tool to transfer the material, avoiding the creation of dust.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, eye and face protection, and finally the respirator. Wash hands thoroughly after removing all PPE.[6]

Emergency Spill Response

In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental impact.[5][7]

Minor Spill:

  • Alert others in the immediate area.[7]

  • Wearing appropriate PPE, contain the spill using an absorbent material like vermiculite or sand.[8][9]

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.[7]

Major Spill:

  • Evacuate the area immediately and alert your supervisor and the designated emergency response team.[5]

  • If safe to do so, close the doors to the affected area to contain any vapors.[9]

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Waste Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Segregation: All waste contaminated with 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride, including used PPE and spill cleanup materials, must be segregated as hazardous waste.[10][11]

  • Containerization: Use a designated, leak-proof, and clearly labeled container for all hazardous waste.[10][11] The label should include the full chemical name and any associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's approved waste disposal program.[12][13] Do not dispose of this chemical down the drain or in the regular trash.[10] Incineration at high temperatures is often the preferred method for halogenated organic compounds to prevent the formation of toxic byproducts.[14]

Visualizing Safety: Workflows and Logical Relationships

To further clarify the procedural steps, the following diagrams illustrate the key decision-making processes and workflows for PPE selection and emergency response.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Task-Specific Risks CheckDust Potential for Dust/Aerosol Generation? Start->CheckDust CheckSplash Potential for Splashes? Start->CheckSplash BasePPE Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves - Closed-Toe Shoes CheckDust->BasePPE No AddRespirator Add NIOSH-Approved Respirator CheckDust->AddRespirator Yes CheckSplash->BasePPE No AddFaceShield Add Full-Face Shield CheckSplash->AddFaceShield Yes AddRespirator->BasePPE AddFaceShield->BasePPE

Caption: PPE Selection Workflow based on Task-Specific Risk Assessment.

Spill_Response_Workflow Spill Chemical Spill Occurs AssessSize Assess Spill Size & Hazard Spill->AssessSize MinorSpill Minor Spill AssessSize->MinorSpill Small & Low Hazard MajorSpill Major Spill AssessSize->MajorSpill Large or High Hazard Alert Alert Others in Area MinorSpill->Alert Evacuate Evacuate Area MajorSpill->Evacuate DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill with Absorbent DonPPE->Contain Cleanup Collect Waste in Labeled Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate CallEmergency Call Emergency Response Evacuate->CallEmergency SecureArea Secure the Area CallEmergency->SecureArea

Caption: Decision-Making Workflow for Chemical Spill Response.

By adhering to these guidelines, researchers can create a safer laboratory environment for themselves and their colleagues. Remember that a proactive and informed approach to safety is the cornerstone of successful and responsible scientific inquiry.

References

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  • IQS. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

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  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Adamantanamine hydrochloride. Retrieved from [Link]

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  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • SUNY College of Environmental Science and Forestry. (n.d.). Waste Disposal Guidelines. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

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